JNJ-26070109
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H16BrF2N4NaO3S |
|---|---|
Molekulargewicht |
569.4 g/mol |
IUPAC-Name |
sodium [5-bromo-2-[[(1R)-1-(2,4-difluorophenyl)ethyl]carbamoyl]phenyl]-quinoxalin-5-ylsulfonylazanide |
InChI |
InChI=1S/C23H17BrF2N4O3S.Na/c1-13(16-8-6-15(25)12-18(16)26)29-23(31)17-7-5-14(24)11-20(17)30-34(32,33)21-4-2-3-19-22(21)28-10-9-27-19;/h2-13H,1H3,(H2,29,30,31);/q;+1/p-1/t13-;/m1./s1 |
InChI-Schlüssel |
INBCDHQNPKIMPZ-BTQNPOSSSA-M |
Herkunft des Produkts |
United States |
Foundational & Exploratory
JNJ-26070109: A Technical Guide to its Mechanism of Action as a Selective CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-26070109 is a potent, selective, and orally bioavailable competitive antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor, also known as the gastrin receptor.[1][2][3] This document provides an in-depth overview of its mechanism of action, supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of the relevant signaling pathways. The primary therapeutic rationale for this compound is the regulation of gastric acid secretion and the mitigation of trophic effects on the gastric mucosa, positioning it as a candidate for gastroesophageal reflux disease (GORD) and conditions associated with hypergastrinemia.[2][4]
Core Mechanism of Action
This compound functions by competitively binding to the CCK2 receptor, thereby preventing the binding of its endogenous ligands, gastrin and cholecystokinin (CCK).[1][2] The CCK2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq alpha subunit.[5][6] In its natural state, ligand binding to the CCK2 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium concentrations.[5][6][7] This cascade is pivotal in stimulating gastric acid secretion from parietal cells and promoting the proliferation of enterochromaffin-like (ECL) cells in the gastric mucosa.[7][8]
By occupying the ligand-binding site on the CCK2 receptor, this compound effectively blocks these downstream signaling events. This antagonism results in two primary physiological outcomes:
-
Inhibition of Gastric Acid Secretion: It reduces both basal and pentagastrin-stimulated gastric acid secretion.[2][4]
-
Anti-Trophic Effects: It mitigates the proliferative effects of gastrin on the gastric mucosa, which is particularly relevant in preventing the rebound acid hypersecretion and ECL cell proliferation often observed after cessation of proton pump inhibitor (PPI) therapy.[2][4]
The following diagram illustrates the CCK2 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
JNJ-26070109: A Comprehensive Technical Review of its CCK2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cholecystokinin (B1591339) 2 (CCK2) receptor antagonist, JNJ-26070109. The document focuses on the compound's receptor selectivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Core Data Presentation: Receptor Binding and Functional Potency
This compound is a potent and selective antagonist of the CCK2 receptor. Its high affinity for the CCK2 receptor across different species, coupled with a significant selectivity margin over the CCK1 receptor, underscores its potential as a targeted therapeutic agent. The following tables summarize the binding affinities and functional potencies of this compound.
Table 1: this compound Binding Affinities (pKi) at CCK2 Receptors
| Species | pKi (± SEM) |
| Human | 8.49 ± 0.13 |
| Rat | 7.99 ± 0.08 |
| Dog | 7.70 ± 0.14 |
Data sourced from studies on CHO cells stably transfected with the respective CCK2 receptors.[1][2]
Table 2: this compound Selectivity for CCK2 vs. CCK1 Receptors
| Species | Selectivity Fold-Change |
| Human | ~1222 |
| Rat | ~324 |
| Dog | ~336 |
Selectivity is calculated from binding affinity assays and demonstrates a pronounced preference for the human CCK2 receptor isoform.[1][2]
Table 3: this compound Functional Antagonist Potency (pKB)
| Assay Type | Species Context | pKB (± SEM) |
| Calcium Mobilization Assay | Human CCK2 Receptors | 8.53 ± 0.05 |
| Pentagastrin-Stimulated Gastric Acid Secretion | Isolated Mouse Stomach | 8.19 ± 0.13 |
These values indicate the compound's efficacy in competitively inhibiting the functional response mediated by the CCK2 receptor.[1][2]
Experimental Protocols
The characterization of this compound's selectivity and potency relies on standardized in vitro and ex vivo assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation : CHO cells stably expressing the human, rat, or dog CCK1 or CCK2 receptors are harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.
-
Competitive Binding : A fixed concentration of a radiolabeled ligand (e.g., [3H]-CCK-8) is incubated with the prepared cell membranes.
-
Compound Incubation : A range of concentrations of the unlabeled test compound, this compound, is added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation : The reaction is allowed to reach equilibrium. Subsequently, the bound radioligand is separated from the free radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification : The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assays
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that is typically induced by agonist activation of Gq-coupled receptors like CCK2.
-
Cell Culture : Cells expressing the human CCK2 receptor are seeded into 96-well plates and cultured to form a confluent monolayer.
-
Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Antagonist Pre-incubation : The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation : A known CCK2 receptor agonist (e.g., gastrin or CCK-8) is added to the wells to stimulate the receptor and induce calcium release from intracellular stores.
-
Fluorescence Measurement : The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.
-
Data Analysis : The ability of this compound to inhibit the agonist-induced calcium signal is quantified, and the antagonist's potency is expressed as the pKB value.
Pentagastrin-Stimulated Gastric Acid Secretion Assay (Isolated Mouse Stomach)
This ex vivo assay assesses the functional antagonism of this compound in a more physiologically relevant tissue preparation.
-
Tissue Preparation : The stomach is isolated from a mouse and the lumen is perfused with a physiological salt solution.
-
Basal Secretion Measurement : The basal rate of gastric acid secretion is measured by collecting the perfusate and titrating the acid content.
-
Antagonist Incubation : The isolated stomach preparation is incubated with different concentrations of this compound.
-
Stimulation : Pentagastrin (B549294), a synthetic analog of gastrin, is added to the perfusion solution to stimulate gastric acid secretion via the CCK2 receptors on parietal cells.
-
Stimulated Secretion Measurement : The amount of acid secreted in response to pentagastrin in the presence of the antagonist is measured.
-
Data Analysis : The inhibitory effect of this compound on pentagastrin-stimulated acid secretion is calculated, and the pKB value is determined.
Mandatory Visualizations
CCK2 Receptor Signaling Pathways
The CCK2 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins, leading to the activation of several downstream signaling cascades. The primary pathway involves coupling to Gq, which activates Phospholipase C (PLC). However, evidence also suggests coupling to Gs and Gi/o proteins in certain cellular contexts.
Caption: CCK2 Receptor Signaling Pathways.
Experimental Workflow for Determining Receptor Selectivity
The process of determining the selectivity of a compound like this compound involves a series of well-defined experimental steps, starting from molecular cloning to functional assays.
Caption: Workflow for Receptor Selectivity Profiling.
References
JNJ-26070109: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of JNJ-26070109, a potent and selective cholecystokinin (B1591339) 2 (CCK2) receptor antagonist. This guide covers its chemical structure, physicochemical properties, pharmacology, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound, with the systematic IUPAC name (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, is a novel, orally bioavailable small molecule.[1][2][3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide | [1][2][3][4] |
| CAS Number | 844645-08-5 | |
| Molecular Formula | C23H17BrF2N4O3S | |
| Molecular Weight | 547.37 g/mol | |
| SMILES | O=C(N--INVALID-LINK--c1cc(F)cc(F)c1)c2cc(Br)ccc2NS(=O)(=O)c3cccc4nccnc34 | |
| Appearance | White to off-white solid | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Pharmacology
This compound is a high-affinity, competitive, and selective antagonist of the cholecystokinin 2 (CCK2) receptor.[1][3][5] Its pharmacological profile has been characterized in various in vitro and in vivo models.
In Vitro Pharmacology
The binding affinity and functional antagonism of this compound have been determined in radioligand binding and functional assays, respectively. The compound exhibits high affinity for human, rat, and dog CCK2 receptors.
| Parameter | Species | Value | Reference |
| Binding Affinity (pKi) | Human CCK2R | 8.49 ± 0.13 | [1] |
| Rat CCK2R | 7.99 ± 0.08 | [1] | |
| Dog CCK2R | 7.70 ± 0.14 | [1] | |
| Functional Antagonism (pKB) | Human CCK2R (Calcium Mobilization) | 8.53 ± 0.05 | [1] |
| Mouse Stomach (Gastric Acid Secretion) | 8.19 ± 0.13 | [1] |
This compound demonstrates significant selectivity for the CCK2 receptor over the CCK1 receptor, with the highest selectivity observed for the human isoforms.[1]
| Species | CCK2 vs. CCK1 Selectivity | Reference |
| Human | ~1222-fold | [1] |
| Rat | ~324-fold | [1] |
| Dog | ~336-fold | [1] |
In Vivo Pharmacology & Pharmacokinetics
Preclinical studies in rats and dogs have demonstrated that this compound possesses favorable pharmacokinetic properties, including high oral bioavailability.[1] In vivo efficacy has been established through its ability to inhibit pentagastrin-stimulated gastric acid secretion.[1][2]
| Parameter | Rat | Dog | Reference |
| Oral Bioavailability (%F) | 73 ± 16 | 92 ± 12 | [1] |
| Half-life (t1/2) | 1.8 ± 0.3 h | 1.2 ± 0.1 h | [1] |
| Oral EC50 (Pentagastrin-stimulated acid secretion) | 1.5 µM | 0.26 µM | [1] |
Furthermore, chronic administration of this compound in rats has been shown to effectively inhibit basal and stimulated gastric acid secretion and to prevent the acid rebound phenomenon often observed after cessation of proton pump inhibitor (PPI) therapy.[2][4]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous ligands, gastrin and cholecystokinin, to the CCK2 receptor. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium concentrations. By antagonizing this receptor, this compound inhibits these downstream signaling events.
References
- 1. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 3. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
An In-depth Technical Guide to the Discovery and Development of JNJ-26070109
A Novel, Potent, and Selective Cholecystokinin (B1591339) 2 (CCK2) Receptor Antagonist
This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of JNJ-26070109, a selective and competitive antagonist of the cholecystokinin 2 (CCK2) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of CCK2 receptor antagonists.
Discovery and Development
This compound, chemically identified as (R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, was synthesized and developed by Janssen Pharmaceutical Research & Development. It emerged from a program aimed at identifying novel therapeutic agents for gastroesophageal reflux disease (GORD). The rationale for its development was based on the established role of the CCK2 receptor, and its endogenous ligand gastrin, in stimulating gastric acid secretion.[1]
The development of this compound was driven by the need for a therapeutic agent that could effectively control gastric acid without the rebound hypersecretion often observed with proton pump inhibitors (PPIs).[1] Preclinical studies have demonstrated its potential in not only inhibiting gastric acid secretion but also in preventing omeprazole-induced acid rebound.[1][2]
A review of the Johnson & Johnson pipeline information from October 2025 does not list this compound in active development, suggesting that its clinical development may have been discontinued (B1498344) or is not currently a key focus.[3][4]
Mechanism of Action
This compound is a high-affinity, competitive, and selective antagonist of the cholecystokinin 2 (CCK2) receptor.[5][6] The CCK2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating gastric acid secretion. Its primary endogenous ligand is the hormone gastrin.
Gastrin stimulates gastric acid secretion through two main pathways involving the CCK2 receptor:
-
Direct Pathway: Gastrin directly binds to CCK2 receptors on the surface of gastric parietal cells, initiating a signaling cascade that leads to the secretion of hydrochloric acid.[7]
-
Indirect Pathway: Gastrin also binds to CCK2 receptors on enterochromaffin-like (ECL) cells.[8] This binding stimulates the release of histamine (B1213489) from ECL cells.[7][9] Histamine then acts on H2 receptors on parietal cells, further stimulating acid secretion.[9]
By competitively blocking the CCK2 receptor, this compound inhibits both the direct and indirect pathways of gastrin-stimulated acid secretion.
Signaling Pathways
The binding of gastrin to the CCK2 receptor on parietal and ECL cells triggers a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] These signaling events ultimately culminate in the activation of the H+/K+-ATPase (proton pump) in parietal cells and the exocytosis of histamine from ECL cells.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Parameter | Species | Receptor | Value | Reference |
| pKi | Human | CCK2 | 8.49 | [5][6] |
| Rat | CCK2 | 7.99 | [5][6] | |
| Dog | CCK2 | 7.70 | [5][6] | |
| pKB | Human | CCK2 | 8.53 (Calcium Mobilization Assay) | [6] |
| Mouse | CCK2 | 8.19 (Isolated Stomach Assay) | [6] |
Table 2: In Vivo Efficacy in Animal Models
| Parameter | Species | Model | Value | Reference |
| Oral EC50 | Rat | Pentagastrin-stimulated acid secretion | 1.5 µM | [6] |
| Dog | Pentagastrin-stimulated acid secretion | 0.26 µM | [6] | |
| Inhibition of Basal Acid Secretion | Rat | Chronic treatment (30 µmol·kg⁻¹) | ~66% | [1] |
| Inhibition of Pentagastrin-stimulated Acid Secretion | Rat | Chronic treatment (30 µmol·kg⁻¹) | ~70% | [1] |
| Inhibition of Histamine-stimulated Acid Secretion | Rat | Chronic treatment (30 µmol·kg⁻¹) | ~25% | [1] |
| Inhibition of Basal Acid Secretion | Rat | Acute IV dose (60 µmol·kg⁻¹) | >80% | [1] |
Table 3: Pharmacokinetic Properties
| Parameter | Species | Value | Reference |
| Oral Bioavailability (%F) | Rat | 73 ± 16% | [6] |
| Dog | 92 ± 12% | [6] | |
| Half-life (t1/2) | Rat | 1.8 ± 0.3 h | [6] |
| Dog | 1.2 ± 0.1 h | [6] |
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCK2 receptor.
References
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipeline - Development pipeline | Johnson & Johnson [investor.jnj.com]
- 4. Pipeline - 2025 Key events | Johnson & Johnson [investor.jnj.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: a novel, potent, and selective cholecystokinin 2 receptor antagonist with good oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular signal transduction during gastrin-induced histamine secretion in rat gastric ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiological significance of ECL-cell histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-26070109: A Novel Cholecystokinin CCK2 Receptor Antagonist for the Regulation of Gastric Acid Secretion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-26070109 is a potent, selective, and orally bioavailable competitive antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2] This document provides a comprehensive overview of the role of this compound in the regulation of gastric acid secretion, with a focus on its mechanism of action, preclinical efficacy, and potential therapeutic applications. The dual function of CCK2 receptors in modulating both gastric acid secretion and the growth of the gastrointestinal mucosa positions this compound as a promising candidate for the treatment of conditions such as gastroesophageal reflux disease (GORD).[2][3] Preclinical studies have demonstrated its effectiveness in inhibiting basal and stimulated acid secretion and, notably, in preventing the rebound acid hypersecretion often associated with proton pump inhibitor (PPI) therapy.[4][5]
Introduction
Gastric acid secretion is a complex physiological process tightly regulated by neural, hormonal, and paracrine pathways. The peptide hormone gastrin, acting through the cholecystokinin 2 (CCK2) receptor on enterochromaffin-like (ECL) cells, is a key regulator of this process. Stimulation of the CCK2 receptor leads to the release of histamine (B1213489), which in turn acts on H2 receptors on parietal cells to stimulate the proton pump (H+/K+ ATPase), resulting in acid secretion. This compound, with the chemical name (R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, represents a novel therapeutic approach by directly targeting the CCK2 receptor.[4][5]
Mechanism of Action
This compound functions as a competitive antagonist at the CCK2 receptor. By binding to this receptor, it blocks the physiological actions of gastrin. This antagonism prevents the gastrin-mediated signaling cascade that leads to histamine release from ECL cells and subsequent acid secretion from parietal cells.
Figure 1: Mechanism of Action of this compound in Inhibiting Gastric Acid Secretion.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding Affinity of this compound
| Receptor Species | pKi |
| Human CCK2 | 8.49 |
| Rat CCK2 | 7.99 |
| Dog CCK2 | 7.70 |
| Data from MedChemExpress.[2] |
Table 2: In Vivo Efficacy of this compound in Rats
| Treatment Group | Dose (µmol·kg⁻¹) | Duration | Effect on Basal Acid Secretion | Effect on Pentagastrin-Stimulated Acid Secretion | Effect on Histamine-Stimulated Acid Secretion |
| This compound | 30 | 21 days (b.i.d.) | ~66% reduction | ~70% reduction | ~25% reduction (P < 0.05) |
| This compound | 10 | 21 days | - | 45% reduction | No significant effect (acute) |
| Omeprazole (B731) | 400 | 21 days | >90% inhibition | - | - |
| This compound + Omeprazole | 30 + 400 | 21 days | >90% inhibition | - | - |
| Data from Morton et al., 2012.[5] |
Table 3: Effect of this compound on Omeprazole-Induced Acid Rebound in Rats
| Treatment Group | Observation (3 days post-treatment) |
| Omeprazole alone | ~1.5-fold rebound hypersecretion |
| This compound alone | No acid rebound |
| This compound + Omeprazole | No acid rebound |
| This compound (administered for 3 days after omeprazole cessation) | Prevention of acid rebound |
| Data from Morton et al., 2012.[4] |
Experimental Protocols
In Vivo Model: Chronic Gastric Fistula in Rats
The primary preclinical model used to evaluate the efficacy of this compound involved the surgical implantation of a chronic fistula into the stomach of rats.[4][5] This model allows for repeated and direct measurement of gastric acid secretion under various stimulated and basal conditions.
Surgical Procedure:
-
Animals are anesthetized.
-
A midline laparotomy is performed to expose the stomach.
-
A stainless-steel cannula is inserted into the lumen of the stomach.
-
The cannula is secured with a purse-string suture.
-
The abdominal wall is closed in layers.
-
Animals are allowed a post-operative recovery period before experimentation.
Figure 2: Experimental Workflow for In Vivo Gastric Acid Secretion Studies in Rats.
Measurement of Gastric Acid Secretion
Basal Acid Secretion:
-
Following the dosing period, animals are fasted overnight with free access to water.
-
The fistula is opened, and the stomach is gently lavaged with saline.
-
Gastric juice is collected for a defined period to determine basal acid output.
Stimulated Acid Secretion:
-
Following the basal collection, a secretagogue (e.g., pentagastrin or histamine) is administered subcutaneously.[5]
-
Gastric juice is collected for a subsequent period to measure stimulated acid output.
-
The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH to a pH of 7.0.
Dosing Regimens
-
Chronic Studies: this compound and omeprazole were administered orally, either alone or in combination, typically twice daily (b.i.d.) for 21 days.[5]
-
Acute Studies: For acute assessments, a single dose of this compound was administered intravenously or orally prior to the measurement of acid secretion.[5]
Discussion and Future Directions
This compound has demonstrated significant potential as a novel inhibitor of gastric acid secretion. Its unique mechanism of action, targeting the CCK2 receptor, not only effectively reduces acid production but also offers the distinct advantage of preventing the rebound hypersecretion commonly observed after cessation of PPI therapy.[4][5] This is likely due to its anti-trophic effects on the gastric mucosa, mitigating the ECL cell hyperplasia associated with prolonged acid suppression.[4]
The finding that chronic, but not acute, treatment with this compound inhibits histamine-stimulated acid secretion suggests a down-regulation of the acid secretory machinery beyond direct CCK2 receptor antagonism.[4][5] This warrants further investigation into the long-term cellular and molecular changes induced by this compound in the gastric mucosa.
These promising preclinical findings make this compound a suitable candidate for clinical investigation in the treatment of GORD and other acid-related disorders.[4][5] Future clinical trials should aim to confirm its efficacy and safety profile in human subjects and to explore its potential advantages over existing therapies.
Conclusion
This compound is a potent and selective CCK2 receptor antagonist that effectively inhibits gastric acid secretion in preclinical models. Its ability to prevent PPI-induced acid rebound highlights its potential as a differentiated therapeutic agent for acid-related disorders. The data presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for conditions such as GORD.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-26070109 and Gastrin-Mediated Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin, a peptide hormone primarily responsible for stimulating gastric acid secretion, also functions as a significant growth factor for various gastrointestinal cells, including enterochromaffin-like (ECL) cells. The biological effects of gastrin are predominantly mediated through the cholecystokinin-2 (CCK2) receptor. Dysregulation of gastrin signaling has been implicated in the pathophysiology of several gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and certain types of cancer.
JNJ-26070109 is a potent and selective, orally bioavailable, competitive antagonist of the CCK2 receptor.[1] Its development represents a targeted approach to modulate gastrin-mediated pathways for therapeutic benefit. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its interplay with gastrin signaling, and the experimental evidence supporting its pharmacological profile.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CCK2 receptor, thereby inhibiting the downstream signaling cascades initiated by gastrin. The binding affinity of this compound to the CCK2 receptor has been determined in various species.
| Species | Receptor | pKi |
| Human | CCK2 | 8.49[1] |
| Rat | CCK2 | 7.99[1] |
| Dog | CCK2 | 7.70[1] |
| Table 1: Binding Affinity of this compound for the CCK2 Receptor |
By blocking the interaction of gastrin with its receptor, this compound effectively attenuates the two primary physiological responses to gastrin: the stimulation of gastric acid secretion and the trophic effects on gastrointestinal mucosal cells.
Gastrin-Mediated Signaling Pathways
Gastrin binding to the CCK2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream kinases, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation.
Preclinical Data: Effects on Gastric Acid Secretion in Rats
The efficacy of this compound in modulating gastric acid secretion has been extensively studied in preclinical rat models, often utilizing a chronic gastric fistula model to allow for direct and repeated measurement of gastric acid output.
Acute Effects
A single intravenous dose of this compound demonstrated a rapid onset of action, significantly suppressing basal acid secretion.
| Treatment | Dose (µmol·kg⁻¹) | Route | Effect on Basal Acid Secretion |
| This compound | 60 | i.v. | >80% inhibition |
| Table 2: Acute Effect of this compound on Basal Gastric Acid Secretion in Rats. |
Chronic Effects and Prevention of Omeprazole-Induced Acid Rebound
Chronic administration of this compound, both alone and in combination with the proton pump inhibitor (PPI) omeprazole (B731), has been evaluated to determine its sustained efficacy and its potential to mitigate the acid rebound phenomenon associated with PPI withdrawal.
| Treatment Group | Duration | Basal Acid Secretion Inhibition | Pentagastrin-Stimulated Acid Secretion Inhibition | Histamine-Stimulated Acid Secretion Inhibition |
| This compound (30 µmol·kg⁻¹ b.i.d.) | 21 days | ~66% | ~70% | ~25% (chronic treatment only) |
| Omeprazole (400 µmol·kg⁻¹) | 21 days | >90% | >90% | Not specified |
| This compound + Omeprazole | 21 days | >90% | >90% | Not specified |
| Table 3: Chronic Effects of this compound on Gastric Acid Secretion in Rats. |
Notably, following cessation of treatment, animals treated with omeprazole alone exhibited a significant rebound in acid hypersecretion. In contrast, no such rebound was observed in animals treated with this compound alone or in combination with omeprazole.
Preclinical Data: Effects on Gastrin-Mediated Trophic Activity
Hypergastrinemia, often a consequence of long-term acid suppression with PPIs, is known to have trophic effects on the gastric mucosa, leading to ECL cell hyperplasia. This compound has been shown to antagonize these proliferative effects of gastrin.
Serum Gastrin Levels
Chronic treatment with both omeprazole and this compound resulted in an increase in serum gastrin levels, a physiological response to reduced gastric acidity. However, the downstream consequences of elevated gastrin were blocked by this compound's antagonism of the CCK2 receptor.
| Treatment Group | Duration | Serum Gastrin Level (pM) | Fold Increase vs. Control |
| Control | 21 days | 61 ± 11 | - |
| Omeprazole (400 µmol·kg⁻¹) | 21 days | 428 ± 14 | ~7-fold |
| This compound (10 µmol·kg⁻¹ b.i.d.) | 21 days | 179 ± 26 | ~3-fold |
| This compound + Omeprazole | 21 days | 363 ± 19 | ~6-fold |
| Table 4: Effect of Chronic Treatment on Serum Gastrin Levels in Rats. |
Effects on ECL Cell Proliferation
While specific quantitative data on the direct inhibition of ECL cell proliferation by this compound is not extensively detailed in the available literature, the prevention of omeprazole-induced acid rebound and the known mechanism of gastrin-induced ECL cell hyperplasia strongly suggest an anti-proliferative effect. Co-administration of this compound with omeprazole was observed to suppress the ECL cell proliferation that is typically seen with omeprazole treatment alone.
Experimental Protocols
The preclinical evaluation of this compound has relied on established and rigorous experimental methodologies.
Chronic Gastric Fistula Rat Model
To enable the precise and repeated measurement of gastric acid secretion, a chronic gastric fistula is surgically implanted into the stomach of rats. This model allows for the collection of gastric juice under various conditions (basal, and following stimulation with secretagogues like pentagastrin (B549294) and histamine) without causing distress to the animal.
Measurement of Gastric Acid Secretion
Gastric juice samples are collected from the fistula at regular intervals. The volume of the collected juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., NaOH) to a neutral pH. The total acid output is then calculated and expressed as µmol H⁺ per unit of time.
Assessment of ECL Cell Proliferation
The trophic effects of gastrin and the anti-proliferative effects of this compound are assessed by examining the gastric mucosa at the end of the treatment period. Methodologies include:
-
Histology: Stomach tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize the mucosal architecture and identify any cellular changes.
-
Immunohistochemistry: Specific antibodies are used to identify and quantify ECL cells (e.g., using antibodies against histidine decarboxylase or chromogranin A). Proliferating cells can be identified using markers such as Ki-67 or by incorporating labeled nucleotides (e.g., BrdU) followed by detection with specific antibodies.
-
Biochemical Markers: Tissue levels of histamine (B1213489) and the activity of histidine decarboxylase, the enzyme responsible for histamine synthesis in ECL cells, can be measured as indirect markers of ECL cell mass and activity.
Conclusion
This compound is a selective CCK2 receptor antagonist that effectively inhibits gastrin-mediated gastric acid secretion and demonstrates the potential to counteract the trophic effects of hypergastrinemia. Preclinical studies in rats have shown its efficacy in both acute and chronic settings, and notably, its ability to prevent the acid rebound phenomenon associated with PPI withdrawal. These findings underscore the therapeutic potential of this compound in the management of acid-related gastrointestinal disorders, offering a distinct mechanism of action compared to existing therapies. Further research, particularly quantitative assessment of its anti-proliferative effects in various models, will continue to elucidate the full therapeutic utility of this compound.
References
JNJ-26070109: A Technical Guide to its Therapeutic Potential as a CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26070109 is a novel, potent, and selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1] As a member of a new chemical class of competitive antagonists, this compound has demonstrated significant potential in preclinical models for the treatment of gastroesophageal reflux disease (GORD) and the management of gastric acid secretion.[1][2] This technical guide provides an in-depth overview of the mechanism of action, key preclinical data, and the experimental methodologies used to characterize this compound.
Core Therapeutic Target: The Cholecystokinin 2 (CCK2) Receptor
The primary therapeutic target of this compound is the CCK2 receptor, a G-protein coupled receptor involved in the regulation of gastric acid secretion and the growth of the gastrointestinal mucosa.[3] By competitively blocking the binding of endogenous ligands like gastrin, this compound effectively inhibits downstream signaling pathways that lead to acid production. This mechanism of action also plays a crucial role in preventing the rebound acid hypersecretion often observed following the cessation of proton pump inhibitor (PPI) therapy.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
| Species | Receptor | Assay Type | Parameter | Value | Reference |
| Human | CCK2 | Radioligand Binding | pKi | 8.49 ± 0.13 | [1] |
| Rat | CCK2 | Radioligand Binding | pKi | 7.99 ± 0.08 | [1] |
| Dog | CCK2 | Radioligand Binding | pKi | 7.70 ± 0.14 | [1] |
| Human | CCK1 | Radioligand Binding | pKi | <5.4 | [1] |
| Human | CCK2 | Calcium Mobilization | pKB | 8.53 ± 0.05 | [1] |
| Mouse | CCK2 | Isolated Stomach Assay | pKB | 8.19 ± 0.13 | [1] |
Table 2: In Vivo Efficacy in Rat Models of Gastric Acid Secretion
| Model | Stimulant | This compound Dose | Inhibition | Reference |
| Chronic Gastric Fistula | Basal | 30 µmol·kg⁻¹ (21 days, b.i.d.) | ~66% | [2] |
| Chronic Gastric Fistula | Pentagastrin (B549294) | 30 µmol·kg⁻¹ (21 days, b.i.d.) | ~70% | [2] |
| Chronic Gastric Fistula | Histamine (B1213489) | 30 µmol·kg⁻¹ (21 days, b.i.d.) | ~25% | [2] |
Table 3: Preclinical Pharmacokinetic Parameters
| Species | Route | Bioavailability (%F) | Half-life (t½) | Reference |
| Rat | Oral | 73 ± 16 | 1.8 ± 0.3 h | [4] |
| Dog | Oral | 92 ± 12 | 1.2 ± 0.1 h | [4] |
Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a test compound like this compound for the CCK2 receptor.
-
Membrane Preparation:
-
HEK293 cells stably transfected with the human CCK2 receptor are cultured and harvested.
-
Cell pellets are homogenized in a cold assay buffer (e.g., 10 mM HEPES, 130 mM NaCl, 4.7 mM KCl, 5 mM MgCl₂, and 0.089 mM bacitracin, pH 7.2).
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a specific radioligand for the CCK2 receptor (e.g., ¹²⁵I-labeled gastrin) and varying concentrations of the unlabeled test compound (this compound).
-
Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a saturating concentration of an unlabeled standard CCK2 antagonist.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer and the radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
In Vivo Chronic Gastric Fistula Model in Rats
This model allows for the continuous measurement of gastric acid secretion in conscious rats.
-
Surgical Implantation of Gastric Fistula:
-
Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Under isoflurane (B1672236) anesthesia, a midline laparotomy is performed to expose the stomach.
-
A stainless steel cannula is surgically implanted into the forestomach.
-
The cannula is exteriorized through the abdominal wall and skin.
-
Post-operative analgesia is provided for 3 days.
-
-
Measurement of Gastric Acid Secretion:
-
Following a recovery period, the rats are fasted overnight.
-
The screw cap of the fistula is removed, and the stomach is gently lavaged with warm saline.
-
A collection tube is attached to the fistula, and gastric juice is collected at regular intervals (e.g., every 15-30 minutes).
-
To measure stimulated acid secretion, a secretagogue such as pentagastrin or histamine is administered subcutaneously or intravenously.
-
The volume of each gastric juice sample is recorded, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0.
-
Total acid output is calculated and expressed as micromoles of H⁺ per unit of time.
-
Visualizations
Signaling Pathways
Caption: CCK2 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Workflow for In Vivo Gastric Acid Secretion Studies.
Conclusion
This compound is a well-characterized, selective CCK2 receptor antagonist with a promising preclinical profile for the treatment of GORD. Its potent inhibition of gastric acid secretion and its ability to prevent PPI-induced acid rebound highlight its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the pharmacology and potential clinical applications of CCK2 receptor antagonists. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human subjects.
References
- 1. This compound [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: a novel, potent, and selective cholecystokinin 2 receptor antagonist with good oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of a chronic gastric fistula in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sham feeding in rats with chronic, reversible gastric fistulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and maintenance of rats with chronic esophagostomy and gastric cannula - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-26070109: A Technical Guide to its Species-Specific Receptor Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JNJ-26070109, a potent and selective antagonist for the cholecystokinin (B1591339) 2 (CCK2) receptor. The document details its species-specific binding affinities, the underlying experimental methodologies used for its characterization, and the signaling pathways it modulates.
Introduction to this compound
This compound, chemically known as (R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, is an orally bioactive, competitive antagonist of the CCK2 receptor.[1][2][3] Its high affinity and selectivity, coupled with favorable pharmacokinetic properties, have made it a valuable tool for investigating the physiological roles of the CCK2 receptor and a potential candidate for therapeutic intervention in conditions such as gastroesophageal reflux disease (GORD).[1][2][3] The CCK2 receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating gastric acid secretion and the growth of the gastrointestinal mucosa.[1][4]
Species-Specific Receptor Affinity
This compound exhibits high affinity for the CCK2 receptor across different species, with notable variations. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Species | Receptor | pKi |
| Human | CCK2 | 8.49 |
| Rat | CCK2 | 7.99 |
| Dog | CCK2 | 7.70 |
Data sourced from MedChemExpress.[1][5]
This demonstrates that this compound has the highest affinity for the human CCK2 receptor, followed by the rat and dog receptors. Furthermore, this compound is over 1200-fold more selective for the human CCK2 receptor compared to the human CCK1 receptor, highlighting its specificity.[2]
Mechanism of Action and Signaling Pathway
As a competitive antagonist, this compound binds to the CCK2 receptor and blocks the binding of its endogenous ligands, gastrin and cholecystokinin (CCK).[1][6] The CCK2 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[6] Activation of the receptor by an agonist initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately stimulating downstream pathways like the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation and gastric acid secretion.[4][6]
This compound prevents the initiation of this cascade by occupying the receptor binding site, thereby inhibiting the physiological effects of gastrin and CCK.
Experimental Protocols
The characterization of this compound involves both in vitro binding assays to determine affinity and in vivo models to assess functional activity.
In Vitro: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a compound (the "competitor," this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of this compound for the CCK2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the recombinant human, rat, or dog CCK2 receptor.
-
Radioligand: A high-affinity CCK2 receptor ligand labeled with a radioisotope (e.g., [³H] or [¹²⁵I]-labeled gastrin or a potent antagonist).
-
Competitor: this compound, prepared in a series of dilutions.
-
Assay Buffer: Buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A multi-well filter plate (e.g., glass fiber) and vacuum manifold to separate bound from free radioligand.[7]
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Protocol:
-
Incubation: In each well of a microplate, combine the receptor preparation, a fixed concentration of the radioligand, and a varying concentration of this compound.
-
Control Groups:
-
Total Binding: Contains receptor and radioligand only (no competitor).
-
Non-specific Binding (NSB): Contains receptor, radioligand, and a high concentration of a non-labeled, known CCK2 ligand to saturate all specific binding sites.
-
-
Equilibration: Incubate the plates for a defined period at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly transfer the contents of the wells to a filter plate and apply a vacuum. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.[8]
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound or non-specifically bound radioligand.[8]
-
Quantification: After drying the filters, add a liquid scintillation cocktail and measure the radioactivity in each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo: Gastric Acid Secretion in Fistulated Rats
This model assesses the functional consequences of CCK2 receptor antagonism by measuring the inhibition of gastric acid secretion in live animals.
Objective: To evaluate the ability of this compound to inhibit basal and stimulated gastric acid secretion.
Protocol:
-
Surgical Preparation: A chronic fistula is surgically implanted into the stomach of rats, allowing for the repeated collection of gastric juices.[2][3]
-
Acclimatization: Animals are allowed to recover fully from surgery before experimentation.
-
Drug Administration: this compound is administered to the rats, typically via oral gavage.
-
Gastric Juice Collection: At specified time points after drug administration, gastric juice is collected through the fistula.
-
Stimulation (Optional): To measure the inhibition of stimulated acid secretion, a secretagogue like pentagastrin (B549294) (a CCK2 receptor agonist) or histamine (B1213489) is administered.[2][3]
-
Sample Analysis: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with NaOH to a neutral pH. The total acid output is then calculated.
-
Data Comparison: The acid output in this compound-treated animals is compared to that in vehicle-treated control animals to determine the percentage of inhibition.
Conclusion
This compound is a well-characterized, high-affinity, and selective CCK2 receptor antagonist. Its species-specific binding affinities have been quantified using standard in vitro radioligand binding assays, revealing the highest potency for the human receptor. The mechanism of action involves the competitive blockade of the Gq-coupled CCK2 receptor, thereby inhibiting downstream signaling pathways responsible for gastric acid secretion and cellular proliferation. Functional studies in animal models confirm its efficacy in vivo. This comprehensive dataset makes this compound a critical pharmacological tool for research and a promising lead for the development of novel gastrointestinal therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JNJ-26070109, a CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26070109 is a potent and selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor, also known as the gastrin receptor.[1][2][3] As a competitive antagonist, it has demonstrated high affinity for human, rat, and dog CCK2 receptors.[1][3] The CCK2 receptor plays a crucial role in various physiological processes, including the regulation of gastric acid secretion and gastrointestinal mucosal growth.[1] Its involvement in these pathways makes it a significant target for therapeutic intervention in conditions such as gastroesophageal reflux disease (GORD).[2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds targeting the CCK2 receptor.
Quantitative Data
The following table summarizes the reported in vitro binding affinities of this compound for the CCK2 receptor across different species.
| Species | Receptor | Parameter | Value |
| Human | CCK2 | pKi | 8.49 |
| Rat | CCK2 | pKi | 7.99 |
| Dog | CCK2 | pKi | 7.70 |
| Data sourced from MedChemExpress.[1][3] |
Signaling Pathway
The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its endogenous ligands, such as gastrin and cholecystokinin, the receptor initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which in turn can activate the MAPK/ERK pathway. This signaling pathway is implicated in cell proliferation and secretion processes.
Experimental Protocols
The following are representative protocols for in vitro assays to determine the potency and mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the CCK2 receptor by measuring the displacement of a radiolabeled ligand.
Methodology:
-
Cell Membrane Preparation: Utilize a stable cell line overexpressing the human CCK2 receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-gastrin or [¹²⁵I]-CCK-8), and varying concentrations of the test compound (this compound). Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Measurement
This cell-based functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, a key downstream event in the CCK2 receptor signaling pathway.[4][5]
Methodology:
-
Cell Culture and Dye Loading: Plate cells expressing the CCK2 receptor in a 96-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of a CCK2 receptor agonist (e.g., gastrin-17 or CCK-8) to stimulate the receptor.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response.
Conclusion
The provided protocols outline standard in vitro methods for the pharmacological characterization of this compound as a CCK2 receptor antagonist. These assays are fundamental for determining the binding affinity and functional potency of new chemical entities targeting the CCK2 receptor, thereby aiding in the drug discovery and development process. The high affinity of this compound for the CCK2 receptor, as demonstrated by these types of assays, underscores its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. innoprot.com [innoprot.com]
- 5. innoprot.com [innoprot.com]
Application Notes and Protocols for JNJ-26070109 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26070109 is a potent, selective, and orally bioavailable antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2] The CCK2 receptor, a G-protein coupled receptor (GPCR), plays a significant role in physiological processes such as the regulation of gastric acid secretion.[1][3][4] Antagonism of this receptor by this compound has shown potential in the treatment of gastroesophageal reflux disease (GORD).[3][4] These application notes provide a comprehensive guide for the development of cell-based assays to characterize the activity of this compound and similar compounds targeting the CCK2 receptor.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the CCK2 receptor, inhibiting the downstream signaling cascades initiated by the binding of its natural ligands, gastrin and cholecystokinin (CCK).[1][2] The CCK2 receptor primarily couples through the Gαq subunit of the heterotrimeric G-protein. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is a key mechanism for the physiological effects mediated by the CCK2 receptor.[5][6]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo potency of this compound.
Table 1: In Vitro Affinity and Potency of this compound
| Parameter | Species | Receptor | Value | Reference |
| pKi | Human | CCK2 | 8.49 | [1] |
| pKi | Rat | CCK2 | 7.99 | [1] |
| pKi | Dog | CCK2 | 7.70 | [1] |
| pKB | Human | CCK2 | 8.53 | |
| pKB | Mouse | CCK2 | 8.19 |
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Model | Value (Oral EC50) | Reference |
| Efficacy | Rat | Pentagastrin-stimulated acid secretion | 1.5 µM | |
| Efficacy | Dog | Pentagastrin-stimulated acid secretion | 0.26 µM |
Experimental Protocols
A key in vitro assay for characterizing CCK2 receptor antagonists is the measurement of intracellular calcium mobilization upon agonist stimulation.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in a cell line stably expressing the human CCK2 receptor.
1. Materials and Reagents:
-
Human CCK2 receptor-expressing cells (e.g., CHO-K1 or HEK293)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
CCK2 receptor agonist (e.g., Gastrin I or Pentagastrin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescent plate reader with an injection system
2. Experimental Workflow:
3. Detailed Procedure:
a. Cell Culture and Seeding:
-
Culture the human CCK2 receptor-expressing cells in the appropriate medium supplemented with FBS and antibiotics.
-
On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into black, clear-bottom microplates at a density optimized for confluency on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
b. Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.
-
Aspirate the culture medium from the cell plates and wash the cells once with assay buffer.
-
Add the loading buffer to each well and incubate the plates for 1 hour at 37°C, protected from light.
c. Compound and Agonist Addition:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control.
-
After the dye loading incubation, aspirate the loading buffer and wash the cells twice with assay buffer.
-
Add the this compound dilutions or vehicle to the respective wells.
-
Incubate the plates for 15-30 minutes at room temperature.
-
Prepare the agonist (e.g., Gastrin I) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescent plate reader.
-
Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Initiate the reading and, after establishing a baseline, use the injector to add the agonist to all wells.
-
Continue reading the fluorescence for a sufficient period to capture the peak response.
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response for each well (peak fluorescence after agonist addition minus baseline fluorescence).
-
Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Conclusion
The provided application notes and protocols offer a framework for the in vitro characterization of this compound and other CCK2 receptor antagonists. The intracellular calcium mobilization assay is a robust and direct functional assay to quantify the potency of such compounds. Careful optimization of assay parameters, such as cell density and agonist concentration, is crucial for obtaining reliable and reproducible data. These assays are essential tools in the drug discovery and development process, enabling the identification and characterization of novel therapeutics targeting the CCK2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] this compound [(R)4-Bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: A Novel, Potent, and Selective Cholecystokinin 2 Receptor Antagonist with Good Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 3. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes: JNJ-26070109 Calcium Mobilization Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26070109 is a potent and selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2] The CCK2 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gq signaling pathway. Upon activation by its endogenous ligands, such as gastrin and cholecystokinin (CCK), the receptor initiates a signaling cascade that results in the mobilization of intracellular calcium.[3][4] This application note provides a detailed protocol for a cell-based calcium mobilization assay to determine the inhibitory activity of this compound on the human CCK2 receptor.
This assay utilizes a recombinant cell line stably expressing the human CCK2 receptor and a fluorescent calcium indicator, Fluo-4 AM. The assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a CCK2 receptor agonist, such as gastrin. This protocol is suitable for determining the potency of this compound, typically expressed as an IC50 value.
Signaling Pathway
The activation of the CCK2 receptor by an agonist like gastrin leads to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This compound, as a competitive antagonist, blocks the binding of the agonist to the CCK2 receptor, thereby inhibiting this signaling cascade and the subsequent calcium mobilization.
Figure 1: CCK2 Receptor Gq Signaling Pathway.
Quantitative Data
The following table summarizes the known inhibitory constant (pKi) for this compound against the human CCK2 receptor.
| Compound | Target Receptor | Species | pKi |
| This compound | CCK2 | Human | 8.49[1] |
Experimental Protocol
This protocol is designed for a 96-well or 384-well plate format and is compatible with fluorescence plate readers equipped with automated liquid handling.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human CCK2 receptor.
-
Culture Medium: DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid (B1678239): To inhibit the extrusion of the dye from the cells.
-
CCK2 Receptor Agonist: Gastrin I (human) or Cholecystokinin Octapeptide (CCK-8), sulfated.
-
Test Compound: this compound.
-
Control Compounds: A known CCK2 receptor antagonist (optional) and a vehicle control (e.g., DMSO).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
Experimental Workflow
Figure 2: Experimental Workflow for the Calcium Mobilization Assay.
Step-by-Step Protocol
1. Cell Seeding: a. Culture CHO-K1 or HEK293 cells expressing the human CCK2 receptor in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution or a brief trypsinization. c. Resuspend the cells in culture medium and perform a cell count. d. Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density of 40,000 to 80,000 cells per well for a 96-well plate, or 10,000 to 20,000 cells per well for a 384-well plate.[5] e. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
2. Preparation of Dye-Loading Solution: a. Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. b. On the day of the assay, prepare the dye-loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-5 µM. c. Add Pluronic F-127 to the dye-loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization. d. Add probenecid to the dye-loading solution to a final concentration of 2.5 mM to prevent dye leakage from the cells.[6]
3. Dye Loading: a. Remove the culture medium from the cell plates. b. Wash the cells once with Assay Buffer. c. Add the appropriate volume of dye-loading solution to each well (e.g., 100 µL for a 96-well plate). d. Incubate the plates for 1 hour at 37°C, protected from light.[5][6] e. After incubation, wash the cells twice with Assay Buffer to remove excess dye. f. Add Assay Buffer to each well to maintain cell viability.
4. Compound Addition (Antagonist): a. Prepare serial dilutions of this compound in Assay Buffer. The final concentration of DMSO should be kept below 0.5%. b. Add the desired concentrations of this compound or vehicle control to the respective wells. c. Incubate the plate for 15-30 minutes at room temperature, protected from light.
5. Agonist Addition and Fluorescence Measurement: a. Prepare the agonist (gastrin) solution in Assay Buffer at a concentration that will give an EC80 response (previously determined from an agonist dose-response curve). b. Set up the fluorescence plate reader to measure kinetic fluorescence with excitation at ~490 nm and emission at ~525 nm. The instrument should be programmed to add the agonist and immediately begin reading. c. The plate reader will first establish a baseline fluorescence reading for a few seconds. d. The instrument will then automatically inject the agonist solution into each well. e. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
6. Data Analysis: a. The change in fluorescence is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence. b. Plot the fluorescence response against the logarithm of the this compound concentration. c. Fit the data using a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal agonist-induced response.
Conclusion
This application note provides a comprehensive protocol for a robust and reproducible calcium mobilization assay to characterize the inhibitory activity of this compound on the CCK2 receptor. The detailed methodology, along with the provided diagrams and quantitative data, will enable researchers to effectively implement this assay in their drug discovery and development workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: JNJ-26070109 CCK2R Binding Affinity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-26070109 is identified as a potent, selective, and orally bioactive antagonist for the cholecystokinin (B1591339) 2 receptor (CCK2R).[1][2] The CCK2R, a G-protein coupled receptor (GPCR) found in the central nervous system and gastrointestinal tract, plays a significant role in gastric acid secretion and mucosal growth.[1][3] Characterizing the binding affinity of compounds like this compound to CCK2R is a critical step in drug discovery and development. It allows for the quantitative assessment of a compound's potency and selectivity. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[4][5] This document provides a detailed protocol for a competitive binding assay to determine the binding affinity (Ki) of this compound for the human CCK2R.
Quantitative Data Summary
The binding affinity of this compound has been determined for CCK2R from multiple species, demonstrating high affinity. The pKi values, which represent the negative logarithm of the equilibrium inhibition constant (Ki), are summarized below. A higher pKi value indicates a stronger binding affinity.
| Species | Receptor | pKi |
| Human | CCK2R | 8.49 |
| Rat | CCK2R | 7.99 |
| Dog | CCK2R | 7.70 |
| Data sourced from MedChemExpress.[1] |
Signaling Pathway and Mechanism of Action
The CCK2 receptor is a G-protein-coupled receptor that primarily signals through the Gq/G11 and Gα12/13 protein pathways upon activation by its endogenous ligands, gastrin and cholecystokinin (CCK).[3][6][7] This activation initiates a cascade of intracellular events, starting with the activation of Phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[7] These events lead to the activation of downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.[6][7] this compound acts as a competitive antagonist, binding to the CCK2R and blocking the initiation of this signaling cascade by endogenous ligands.[1]
Experimental Protocol: CCK2R Competition Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human CCK2R.[5][8] The principle involves measuring the displacement of a specific high-affinity radioligand from the receptor by increasing concentrations of the unlabeled competitor compound, this compound.
Experimental Workflow
The overall workflow involves preparing cell membranes expressing the target receptor, incubating them with a radioligand and the test compound, separating bound from free radioligand via filtration, and quantifying the bound radioactivity.
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing human CCK2R (e.g., CHO-hCCK2R or HEK293-hCCK2R).
-
Radioligand: A suitable high-affinity CCK2R radioligand (e.g., [³H]-Gastrin-I or [¹²⁵I]-CCK-8). The concentration used should be approximately equal to its Kd value.
-
Test Compound: this compound stock solution in DMSO.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled CCK2R ligand (e.g., 10 µM Gastrin-I).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, liquid scintillation counter, multi-channel pipette, incubator.
Procedure
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer. Typically, 11 concentrations are used to generate a full competition curve (e.g., from 1 pM to 10 µM). Include a vehicle control (Assay Buffer with DMSO) for total binding.
-
Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[9]
-
Total Binding Wells: 50 µL of Assay Buffer + 50 µL Radioligand + 150 µL Membrane suspension.
-
Non-specific Binding (NSB) Wells: 50 µL of Non-specific Binding Control + 50 µL Radioligand + 150 µL Membrane suspension.
-
Competitor Wells: 50 µL of diluted this compound + 50 µL Radioligand + 150 µL Membrane suspension.
-
It is recommended to run all conditions in triplicate.
-
-
Incubation:
-
Add the appropriate components (Assay Buffer, NSB control, or this compound dilution) to the wells.
-
Add the radioligand solution to all wells.
-
Initiate the reaction by adding the cell membrane suspension (typically 10-50 µg protein/well) to all wells.[9]
-
Seal the plate and incubate for 60-90 minutes at room temperature or 30°C with gentle agitation.[9] The incubation time should be sufficient to reach binding equilibrium.
-
-
Filtration:
-
Pre-soak the filter plate with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Terminate the incubation by rapidly filtering the contents of the assay plate through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[9]
-
-
Radioactivity Counting:
-
Dry the filter plate completely (e.g., 30 minutes at 50°C or under a heat lamp).[9]
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of this compound, calculate the percent specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB) * 100
-
-
Determine IC50:
-
Plot the % Specific Binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 to the equilibrium inhibition constant (Ki) using the Cheng-Prusoff equation:[9] Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the CCK2R (this must be determined in a separate saturation binding experiment).
-
-
The resulting Ki value represents the binding affinity of this compound for the CCK2 receptor. A lower Ki value signifies a higher binding affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vivo Study of JNJ-26070109 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-26070109 is a potent and selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor, demonstrating efficacy in preclinical models of gastric acid secretion.[1][2][3] This document provides detailed application notes and protocols for designing and conducting in vivo studies in rats to evaluate the pharmacological effects of this compound, particularly its role in inhibiting gastric acid secretion and preventing proton pump inhibitor (PPI)-induced acid rebound.
Data Presentation
Table 1: Effect of Chronic this compound and/or Omeprazole Administration on Gastric Acid Secretion in Fistulated Rats
| Treatment Group (21 days) | Basal Acid Secretion (µmol H⁺) | Pentagastrin-Stimulated Acid Secretion (µmol H⁺) | Inhibition of Pentagastrin-Stimulated Secretion (%) |
| Vehicle Control | 438 ± 30 | 2606 ± 130 | - |
| This compound (10 µmol·kg⁻¹, b.i.d.) | ~110 (75% inhibition) | 1433 (45% reduction) | 45% |
| Omeprazole (400 µmol·kg⁻¹, o.d.) | No measurable secretion | ~52 (98% inhibition) | 98% |
| This compound + Omeprazole | No measurable secretion | ~26 (99% inhibition) | 99% |
Data extracted from a study in male Sprague Dawley rats with surgically implanted gastric fistulas.[1][2]
Table 2: Effect of Chronic this compound and/or Omeprazole Administration on Serum Gastrin Levels
| Treatment Group (21 days) | Serum Gastrin Concentration (pM) | Fold Increase vs. Control |
| Vehicle Control | 61 ± 11 | - |
| This compound (10 µmol·kg⁻¹, b.i.d.) | 179 ± 26 | ~3-fold |
| Omeprazole (400 µmol·kg⁻¹, o.d.) | 428 ± 14 | ~7-fold |
Data from the same study as above, highlighting the impact on gastrin levels, a key regulator of gastric acid secretion.[2]
Experimental Protocols
Animal Model and Surgical Procedure
-
Animal Species: Male Sprague Dawley rats (160–190 g).
-
Acclimatization: Animals should be allowed a standard acclimatization period upon arrival.
-
Surgical Implantation of Gastric Fistula:
-
Fast rats for 18 hours with free access to water.
-
Anesthetize the animals using isoflurane (B1672236) (1–3%).
-
Surgically implant a stainless steel gastric fistula into the stomach.
-
Provide post-operative analgesia (e.g., 0.03 mg·g⁻¹ buprenorphine subcutaneously every 12 hours for 3 days).
-
Allow a recovery period of 7–10 days before experimentation.
-
During recovery, condition the rats by rinsing their stomachs with a gastric mucosal physiological solution and placing them in metabolic cages to be used for gastric acid collection.[1]
-
Chronic Dosing Regimen
-
Study Groups:
-
Vehicle Control
-
This compound (10 or 30 µmol·kg⁻¹)
-
Omeprazole (400 µmol·kg⁻¹)
-
This compound + Omeprazole
-
-
Administration:
-
Duration: 21 days for chronic studies.
Measurement of Gastric Acid Secretion
-
Following the chronic dosing period, measure acid secretion 12–14 hours after the final dose.
-
Basal Acid Secretion: Collect gastric juice for a defined period to determine the basal acid output.
-
Stimulated Acid Secretion:
-
Administer a secretagogue such as pentagastrin (B549294) (30 nmol·kg⁻¹, s.c.) or histamine.[1][2]
-
Collect gastric juice for 90 minutes following stimulation.
-
-
Analysis: Titrate the collected gastric juice to determine the total acid output (µmol H⁺).
Assessment of Acid Rebound
-
After the 21-day treatment period, cease administration of all compounds.
-
Measure basal and stimulated gastric acid secretion at specified time points post-treatment (e.g., day 3 and day 13) to evaluate for rebound hypersecretion.[1]
Mandatory Visualizations
Signaling Pathway of CCK2 Receptor and this compound Inhibition
Caption: CCK2 receptor signaling cascade leading to gastric acid secretion and its inhibition by this compound.
Experimental Workflow for In Vivo Rat Study
Caption: Workflow for evaluating this compound's effect on gastric acid secretion in rats.
References
- 1. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: JNJ-26070109 in a Canine Gastric Fistula Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26070109 is a potent and selective cholecystokinin-2 (CCK2) receptor antagonist.[1][2] The CCK2 receptor plays a crucial role in mediating gastric acid secretion stimulated by gastrin.[3][4] Therefore, antagonism of this receptor presents a therapeutic target for managing acid-related gastrointestinal disorders. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a canine gastric fistula model, a well-established preclinical model for studying gastric acid secretion.
Mechanism of Action
This compound is a competitive antagonist of the CCK2 receptor, with high affinity for human, rat, and dog receptors.[1] By blocking the CCK2 receptor on enterochromaffin-like (ECL) cells and parietal cells, this compound inhibits gastrin-stimulated histamine (B1213489) release and subsequent gastric acid secretion. Chronic administration in rats has been shown to effectively inhibit basal and pentagastrin-stimulated acid secretion and to prevent omeprazole-induced rebound acid hypersecretion.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and common secretagogues used in canine gastric acid secretion studies.
Table 1: this compound Receptor Affinity
| Species | Receptor | pKi |
| Human | CCK2 | 8.49 |
| Rat | CCK2 | 7.99 |
| Dog | CCK2 | 7.70 |
Data from MedChemExpress.[1]
Table 2: Suggested Dosing for Canine Gastric Fistula Studies
| Compound | Route of Administration | Suggested Dose Range | Purpose |
| This compound | Oral (PO) or Intravenous (IV) | 1-10 mg/kg (estimated) | CCK2 Receptor Antagonist |
| Histamine Dihydrochloride (B599025) | Intravenous (IV) Infusion | 10-40 µg/kg/hr | Stimulant of Gastric Acid Secretion |
| Pentagastrin | Intravenous (IV) Infusion | 1-6 µg/kg/hr | Stimulant of Gastric Acid Secretion |
Note: The this compound dosage for dogs is an estimation based on rat studies and may require optimization.
Experimental Protocols
I. Surgical Preparation of the Canine Gastric Fistula Model
This protocol is adapted from established veterinary surgical procedures.
Objective: To create a chronic gastric fistula in healthy adult beagle dogs to allow for repeated sampling of gastric contents.
Materials:
-
Healthy adult beagle dogs (10-15 kg)
-
Standard veterinary surgical suite and instruments
-
Anesthesia (e.g., propofol (B549288) induction, isoflurane (B1672236) maintenance)
-
Stainless steel gastric cannula
-
Post-operative analgesics and antibiotics
Procedure:
-
Animal Preparation: Dogs are fasted for 24 hours prior to surgery with free access to water.
-
Anesthesia and Surgical Preparation: Anesthetize the dog and prepare the abdominal area for aseptic surgery.
-
Laparotomy: Perform a midline laparotomy to expose the stomach.
-
Cannula Placement: Aseptically place a stainless steel cannula into the most dependent part of the greater curvature of the stomach.
-
Fistula Creation: Create a gastric fistula by suturing the stomach wall around the cannula to the abdominal wall.
-
Closure: Close the abdominal incision in layers.
-
Post-operative Care: Administer analgesics and antibiotics as required. Allow for a recovery period of at least 3-4 weeks before initiating any studies.
II. This compound Efficacy Study in the Gastric Fistula Dog
Objective: To evaluate the effect of this compound on basal and secretagogue-stimulated gastric acid secretion.
Materials:
-
Gastric fistula dogs
-
This compound (formulated for oral or IV administration)
-
Histamine dihydrochloride or Pentagastrin
-
pH meter
-
Titrators and reagents for acid measurement (e.g., 0.1 N NaOH)
-
Collection vials
Experimental Design:
-
A crossover design is recommended, where each dog serves as its own control.
-
A washout period of at least one week should be allowed between treatments.
Procedure:
-
Fasting: Fast the dogs for 18-24 hours before the experiment, with free access to water.
-
Basal Secretion: Collect gastric juice for 1-2 hours to determine basal acid output.
-
Drug Administration: Administer this compound or vehicle control (e.g., saline for IV, capsule for oral) at the predetermined dose.
-
Stimulation: After a suitable pre-treatment period (e.g., 60 minutes for IV, 90 minutes for oral), begin a continuous intravenous infusion of a gastric acid secretagogue (histamine or pentagastrin) at a dose known to produce a submaximal response.
-
Sample Collection: Collect gastric juice continuously in 15-minute fractions for the duration of the secretagogue infusion (e.g., 2-3 hours).
-
Sample Analysis:
-
Measure the volume of each 15-minute sample.
-
Determine the acid concentration of each sample by titration with 0.1 N NaOH to a pH of 7.0.
-
Calculate the acid output for each sample (volume x concentration).
-
-
Data Analysis: Compare the acid output in the this compound-treated group to the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).
Visualizations
Caption: Signaling pathway of gastrin-stimulated gastric acid secretion and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound in the canine gastric fistula model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-26070109 in a Mouse Pancreatic Cancer Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of JNJ-26070109, a selective cholecystokinin-2 receptor (CCK2R) antagonist, in a genetically engineered mouse model of pancreatic cancer (KrasG12D). The provided data and methodologies are based on preclinical studies evaluating the chemopreventive potential of this compound in inhibiting the progression of pancreatic intraepithelial neoplasia (PanIN) to pancreatic ductal adenocarcinoma (PDAC).
Quantitative Data Summary
The following table summarizes the dosage and significant findings from a key preclinical study investigating this compound in the KrasG12D mouse model of pancreatic cancer.[1]
| Parameter | Details |
| Compound | This compound |
| Mouse Model | p48Cre/+-LSL-KrasG12D (Genetically Engineered Mouse Model) |
| Dosage | Low Dose: 250 ppm in dietHigh Dose: 500 ppm in diet |
| Administration Route | Dietary (ad libitum) |
| Vehicle | AIN-76A diet |
| Treatment Duration | 38 weeks (starting at 6 weeks of age) |
| Key Findings | - PDAC Incidence (Male Mice): - Low Dose: 88% inhibition (p<0.004) - High Dose: 71% inhibition (p<0.004)- PDAC Incidence (Female Mice): - Low Dose: 100% inhibition (not significant, p>0.05) - High Dose: 24% inhibition (not significant, p>0.05)- Pancreatic Tumor Weight (Male Mice): - 500 ppm dose resulted in a significant decrease of 23.4% (p<0.02) |
Signaling Pathway
This compound functions as a competitive antagonist of the cholecystokinin-2 receptor (CCK2R). In pancreatic cancer, the gastrin signaling pathway, mediated through CCK2R, is often overexpressed and contributes to tumor progression.[1] The binding of ligands such as gastrin or cholecystokinin (B1591339) to CCK2R can activate downstream signaling cascades that promote cell proliferation and survival. This compound blocks this interaction, thereby inhibiting the pro-tumorigenic signals.
Experimental Protocols
Preparation of this compound Medicated Diet
This protocol is for the preparation of a medicated AIN-76A diet for administration to mice.
Materials:
-
This compound powder
-
AIN-76A diet powder
-
Sesame oil (or other suitable vehicle for suspension)
-
Planetary mixer or equivalent for homogenous mixing
-
Pellet mill (optional, for pelleting the diet)
Procedure:
-
Dosage Calculation:
-
For a 250 ppm diet, add 250 mg of this compound per kg of AIN-76A diet.
-
For a 500 ppm diet, add 500 mg of this compound per kg of AIN-76A diet.
-
-
Preparation of this compound Premix:
-
Accurately weigh the required amount of this compound.
-
To ensure homogenous distribution, first create a premix. Suspend the weighed this compound in a small amount of sesame oil.
-
In a separate container, weigh out a small portion of the AIN-76A diet powder (e.g., 10% of the total batch weight).
-
Add the this compound suspension to the small portion of diet powder and mix thoroughly until a homogenous mixture is achieved.
-
-
Final Mixing:
-
Add the premix to the remaining AIN-76A diet powder in a planetary mixer.
-
Mix for a sufficient duration (e.g., 20-30 minutes) to ensure uniform distribution of the compound throughout the diet.
-
-
Pelleting (Optional):
-
If pelleted food is required, the mixed powder can be passed through a pellet mill according to the manufacturer's instructions.
-
Allow the pellets to cool and harden before storage.
-
-
Storage:
-
Store the medicated diet in airtight containers at 4°C, protected from light, to maintain the stability of this compound.
-
In Vivo Chemoprevention Study in KrasG12D Mice
This protocol outlines the key steps for a long-term chemoprevention study.
Animal Model:
-
p48Cre/+-LSL-KrasG12D mice, which spontaneously develop pancreatic intraepithelial neoplasia (PanIN) that progresses to PDAC.
Experimental Groups:
-
Control Group: Fed AIN-76A diet.
-
Low-Dose Group: Fed AIN-76A diet containing 250 ppm this compound.
-
High-Dose Group: Fed AIN-76A diet containing 500 ppm this compound.
Procedure:
-
Animal Acclimation:
-
Acclimate six-week-old p48Cre/+-LSL-KrasG12D mice to the animal facility for at least one week before the start of the study.
-
-
Treatment Initiation:
-
At seven weeks of age, randomly assign mice to the different experimental groups (n=22-24 per group).
-
Provide the respective diets and water ad libitum.
-
-
Monitoring:
-
Monitor the health of the animals daily.
-
Measure body weight weekly.
-
Monitor food consumption to ensure adequate intake of the medicated diet.
-
-
Study Termination:
-
After 38 weeks of treatment, euthanize the mice.
-
-
Tissue Collection and Analysis:
-
At necropsy, carefully dissect the pancreas.
-
Measure the weight of the pancreas.
-
Fix the pancreatic tissue in 10% neutral buffered formalin for histopathological analysis.
-
Process the fixed tissues for paraffin (B1166041) embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to evaluate the incidence and grade of PanIN and PDAC.
-
Perform immunohistochemistry for markers of proliferation (e.g., PCNA) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of this compound.
-
Experimental Workflow
The following diagram illustrates the workflow for the in vivo chemoprevention study.
References
Application Notes and Protocols: JNJ-26070109 Formulation with Sesame Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26070109 is a potent, selective, and orally bioavailable competitive antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2] It has been investigated for its potential therapeutic effects in conditions characterized by excessive gastric acid secretion, such as gastroesophageal reflux disease (GORD).[3][4] The mechanism of action involves the inhibition of gastrin-stimulated acid secretion from parietal cells in the stomach. Preclinical studies have demonstrated its efficacy in reducing basal and pentagastrin-stimulated gastric acid secretion.[3]
Due to its lipophilic nature and poor water solubility, this compound presents a formulation challenge. Sesame oil, a biocompatible and widely used pharmaceutical excipient, serves as an effective vehicle for the oral administration of such compounds.[5][6] It enhances the solubility and bioavailability of lipophilic drugs. This document provides detailed application notes and protocols for the formulation of this compound in sesame oil for research and preclinical development.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Species | Reference |
| Molecular Formula | C₂₃H₁₇BrF₂N₄O₃S | N/A | MedChemExpress |
| Molecular Weight | 547.37 g/mol | N/A | MedChemExpress |
| pKi | 8.49 ± 0.13 | Human | [1][2] |
| 7.99 ± 0.08 | Rat | [1][2] | |
| 7.70 ± 0.14 | Dog | [1][2] | |
| pKB (Calcium Mobilization) | 8.53 ± 0.05 | Human | [2] |
| pKB (Gastric Acid Secretion) | 8.19 ± 0.13 | Mouse | [2] |
| Oral Bioavailability (%F) | 73 ± 16 % | Rat | [1][2] |
| 92 ± 12 % | Dog | [1][2] | |
| Half-life (t½) | 1.8 ± 0.3 hours | Rat | [1][2] |
| 1.2 ± 0.1 hours | Dog | [1][2] | |
| Oral EC₅₀ | 1.5 µM | Rat | [1][2] |
| 0.26 µM | Dog | [1][2] |
Specifications of Pharmaceutical Grade Sesame Oil
| Parameter | Specification | Rationale | Reference |
| Source | Ripe seeds of Sesamum indicum L. | Ensures consistency and quality of raw material. | [7][8] |
| Grade | USP/NF, Ph. Eur. | Meets global pharmacopeial standards for purity and safety. | [9] |
| Appearance | Clear, light yellow, almost colorless liquid | Indicates a high degree of refining and removal of impurities. | [7][8] |
| Solubility | Practically insoluble in ethanol (B145695) (96%); miscible with light petroleum | Defines solvent compatibility. | [8] |
| Iodine Value | Specific, controlled level | Ensures predictable oxidation behavior and stability. | [9] |
| Acid Value | Low | Minimizes potential for API degradation. | [9] |
| Peroxide Value | Low | Indicates minimal oxidation, enhancing stability of the formulation. | [6] |
| Manufacturing | GMP or GMP-like quality systems | Ensures batch-to-batch consistency and regulatory compliance. | [9] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway inhibited by this compound. Gastrin, released from G-cells, normally binds to the CCK2 receptor on enterochromaffin-like (ECL) cells, stimulating histamine (B1213489) release. Histamine then acts on H2 receptors on parietal cells to stimulate acid secretion. This compound competitively antagonizes the CCK2 receptor, blocking this cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: a novel, potent, and selective cholecystokinin 2 receptor antagonist with good oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. crodapharma.com [crodapharma.com]
- 7. handafc.com [handafc.com]
- 8. heessoils.com [heessoils.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for JNJ-26070109 in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26070109 is a potent and selective antagonist of the cholecystokinin-2 receptor (CCK2R). The gastrin/CCK2R signaling pathway has been implicated in the progression of several gastrointestinal malignancies, including pancreatic and gastric cancers.[1][2] Activation of CCK2R by its ligand, gastrin, can stimulate cell proliferation, inhibit apoptosis, and promote invasion and metastasis.[1][3] Therefore, antagonizing this receptor presents a promising therapeutic strategy for cancers where this pathway is active. These application notes provide a summary of the preclinical use of this compound in a relevant in vivo cancer model and offer a detailed, hypothetical protocol for its evaluation in a standard xenograft model.
Mechanism of Action
This compound is a competitive antagonist of the CCK2 receptor.[4] By binding to CCK2R, it blocks the downstream signaling cascades initiated by gastrin. This inhibition is expected to counteract the trophic effects of gastrin on tumor cells, leading to reduced proliferation and tumor growth. The signaling pathway is depicted below.
Data from In Vivo Cancer Models
| Model System | Treatment Groups | Key Readouts | Results | Reference |
| Genetically Engineered Mouse (GEM) Model of Pancreatic Cancer (p48Cre/+-LSL-KrasG12D) | Control Diet | PDAC Incidence | Male: 69%, Female: 33% | [5] |
| This compound (250 ppm in diet) | PDAC Incidence | Male: 8.3% (88% inhibition, p<0.004), Female: 0% (100% inhibition, p>0.05) | [5] | |
| This compound (500 ppm in diet) | PDAC Incidence | Male: 20% (71% inhibition, p<0.004), Female: 25% (24% inhibition, p>0.05) | [5] |
Hypothetical Protocol: Evaluation of this compound in a Pancreatic Cancer Xenograft Model
This protocol is a hypothetical framework based on standard practices for xenograft studies and findings from studies using other CCK2R antagonists in similar models.[6]
Objective
To evaluate the anti-tumor efficacy of this compound in a subcutaneous pancreatic cancer xenograft model established in immunodeficient mice.
Materials
-
Cell Line: PANC-1 or other suitable pancreatic cancer cell line expressing CCK2R.
-
Animals: 6-8 week old female athymic nude mice (e.g., NU/NU).
-
This compound: To be formulated in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Matrigel®, PBS, Calipers.
Experimental Workflow
Detailed Methodology
4.1. Cell Culture
-
Culture PANC-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Passage cells upon reaching 80-90% confluency.
-
Prior to implantation, harvest cells in their logarithmic growth phase using Trypsin-EDTA.
4.2. Tumor Implantation
-
Wash harvested cells twice with sterile PBS.
-
Resuspend cells at a concentration of 5 x 107 cells/mL in a 1:1 mixture of cold PBS and Matrigel®.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.
4.3. Monitoring and Treatment
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral gavage, daily)
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg, oral gavage, daily)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg, oral gavage, daily)
-
-
Administer treatments for a predefined period (e.g., 21-28 days).
-
Record body weights 2-3 times per week as a measure of toxicity.
4.4. Endpoint and Analysis
-
The study endpoint may be defined as the end of the treatment period or when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3).
-
Euthanize mice and excise tumors.
-
Measure the final tumor weight and volume.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
(Optional) Process tumors for downstream analysis such as histology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67), or molecular analysis.
Conclusion
This compound has demonstrated significant anti-tumor activity in a preclinical, genetically engineered mouse model of pancreatic cancer. The provided hypothetical protocol offers a robust framework for extending these investigations into traditional xenograft models. Such studies are crucial for further characterizing the anti-cancer efficacy of this compound and elucidating its mechanism of action in a human tumor context, thereby supporting its potential development as a targeted cancer therapeutic.
References
- 1. Gastrin: From Physiology to Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting CCK2R for pancreatic cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-26070109 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26070109 is a potent and selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1] The CCK2 receptor, also known as the gastrin receptor, is a G protein-coupled receptor that plays a significant role in various physiological processes, including the regulation of gastric acid secretion and the growth of the gastrointestinal mucosa.[1] The peptide hormone gastrin, upon binding to the CCK2 receptor, can initiate signaling cascades that lead to cell proliferation.[2] This has implicated the gastrin/CCK2 receptor pathway in the progression of certain cancers.[3][4][5] this compound, by blocking this interaction, serves as a valuable tool for investigating the role of the CCK2 receptor in cell proliferation and as a potential therapeutic agent to inhibit the growth of cancer cells that express this receptor.
These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound using a colorimetric MTT assay, a widely used method for measuring cell viability and metabolic activity.
Mechanism of Action: Inhibition of Gastrin-Induced Signaling
Gastrin binding to the CCK2 receptor activates multiple intracellular signaling pathways that promote cell growth.[2] this compound acts as a competitive antagonist, preventing gastrin from binding to the CCK2 receptor and thereby inhibiting these downstream proliferative signals. The primary signaling cascade involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both pathways can converge on the mitogen-activated protein kinase (MAPK/ERK) cascade, which ultimately promotes the transcription of genes involved in cell cycle progression and proliferation.
Figure 1. this compound Signaling Pathway Diagram.
Data Presentation: Anti-Proliferative Activity of this compound
The following table summarizes representative data on the inhibitory effect of this compound on gastrin-induced cell proliferation in a hypothetical experiment using AGS gastric cancer cells, which are known to express the CCK2 receptor.
| Cell Line | Stimulant (Gastrin) Concentration | This compound Concentration | % Inhibition of Proliferation (Mean ± SD) | IC₅₀ (nM) |
| AGS | 10 nM | 0 nM | 0 ± 2.5 | \multirow{6}{*}{15.2} |
| AGS | 10 nM | 1 nM | 12.3 ± 3.1 | |
| AGS | 10 nM | 10 nM | 45.8 ± 4.2 | |
| AGS | 10 nM | 100 nM | 85.1 ± 2.8 | |
| AGS | 10 nM | 1 µM | 96.4 ± 1.9 | |
| AGS | 10 nM | 10 µM | 98.2 ± 1.5 |
Note: The data presented in this table are for illustrative purposes and should be determined experimentally.
Experimental Protocols
MTT Cell Proliferation Assay Protocol
This protocol is designed to assess the ability of this compound to inhibit gastrin-induced cell proliferation in a CCK2 receptor-expressing cell line, such as the human gastric adenocarcinoma cell line AGS.
Materials:
-
AGS cells (or other suitable CCK2R-expressing cell line)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Gastrin-17
-
Sterile DMSO
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow:
Figure 2. MTT Assay Experimental Workflow Diagram.
Procedure:
-
Cell Culture and Seeding:
-
Culture AGS cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Cell Starvation:
-
After 24 hours, gently aspirate the medium and wash the cells once with sterile PBS.
-
Add 100 µL of serum-free medium to each well and incubate for an additional 12-24 hours to synchronize the cells in the G0 phase of the cell cycle.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in the wells is less than 0.1%.
-
Aspirate the starvation medium and add 100 µL of medium containing the various concentrations of this compound to the designated wells.
-
Include "vehicle control" wells containing the same final concentration of DMSO as the treated wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Gastrin Stimulation:
-
Prepare a stock solution of Gastrin-17 in sterile water or PBS. Dilute in serum-free medium to achieve the desired final concentration (e.g., 10 nM).
-
Add the diluted Gastrin-17 to all wells except for the "no stimulant" control wells.
-
The plate should include the following controls:
-
Cells + serum-free medium (negative control)
-
Cells + vehicle + Gastrin-17 (positive control)
-
Cells + this compound + Gastrin-17 (test conditions)
-
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[4][6]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[4][6]
-
After 4 hours, add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the gastrin-stimulated control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. CCK2 gastrin receptor as a potential target for therapy in leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: JNJ-26070109 Downstream Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26070109 is a potent and selective, orally bioactive antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2][3][4] The CCK2 receptor, a G protein-coupled receptor (GPCR), is primarily found in the brain and the gastrointestinal tract.[5][6] Its activation by endogenous ligands, gastrin and cholecystokinin (CCK), triggers a cascade of intracellular signaling events that regulate diverse physiological processes, including gastric acid secretion, anxiety, and cell proliferation.[7][8][9] this compound exerts its effects by competitively binding to the CCK2 receptor, thereby inhibiting the downstream signaling pathways initiated by its natural ligands.[1] Understanding the downstream signaling pathways affected by this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential.
This compound: Mechanism of Action
This compound is a competitive antagonist of the CCK2 receptor with high affinity.[1] The binding affinities (pKi) for human, rat, and dog CCK2 receptors are 8.49, 7.99, and 7.70, respectively.[1] Its primary therapeutic indication has been investigated in the context of gastroesophageal reflux disease (GORD) due to its ability to inhibit gastric acid secretion.[3][10]
Table 1: Binding Affinity of this compound for CCK2 Receptors
| Species | pKi |
| Human | 8.49 |
| Rat | 7.99 |
| Dog | 7.70 |
Data sourced from MedChemExpress.[1]
Downstream Signaling Pathways of the CCK2 Receptor
The CCK2 receptor predominantly couples to Gq and Gα12/13 proteins to initiate downstream signaling.[7][9] Activation of these G proteins leads to the stimulation of multiple effector enzymes and second messengers, culminating in diverse cellular responses. This compound, by blocking the CCK2 receptor, inhibits these signaling cascades.
Key Signaling Cascades:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Upon ligand binding, the Gq protein activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[8] This pathway is central to many of the physiological effects of CCK2 receptor activation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of the CCK2 receptor can lead to the phosphorylation and activation of the MAPK/ERK cascade.[7] This pathway is often initiated through PKC activation and plays a significant role in cell proliferation and differentiation.[7]
-
Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway: The CCK2 receptor can also activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, growth, and apoptosis.[7][9][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS 844645-08-5 [dcchemicals.com]
- 3. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-26070109 solubility in DMSO and other solvents
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the solubility and handling of JNJ-26070109.
Solubility Data
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). For other applications, specific formulations are required as detailed below.
| Solvent/Vehicle | Concentration | Method | Notes |
| DMSO | 100 mg/mL (182.69 mM) | Ultrasonic and warming to 60°C may be required. | Use newly opened, non-hygroscopic DMSO for best results.[1] |
| In vivo (Oral) | Not specified | Prepared as a sesame oil suspension. | This formulation was used for oral administration in rats.[2] |
| In vivo (Intravenous) | Not specified | Prepared in a solution of 5% (v/v) n-methyl-2-pyrrolidone in 20% hydroxypropyl-β-cyclodextrin. | This vehicle was used for intravenous administration in rats.[2] |
| In vivo (Working Solution 1) | ≥ 5 mg/mL | A 50 mg/mL DMSO stock is diluted with PEG300, Tween-80, and Saline. | Final solvent composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| In vivo (Working Solution 2) | ≥ 5 mg/mL | A 50 mg/mL DMSO stock is diluted with 20% SBE-β-CD in Saline. | Final solvent composition: 10% DMSO, 90% of 20% SBE-β-CD in Saline.[1] |
| In vivo (Working Solution 3) | ≥ 5 mg/mL | A 50 mg/mL DMSO stock is diluted with Corn oil. | Final solvent composition: 10% DMSO, 90% Corn oil. Caution is advised for dosing periods longer than half a month.[1] |
Experimental Protocols & Methodologies
Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration.
-
To aid dissolution, sonicate the mixture in a water bath.
-
If necessary, gently warm the solution to 60°C.
-
Ensure the solution is clear and all solid has dissolved before use.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1]
Troubleshooting and FAQs
Q1: My this compound is not fully dissolving in DMSO.
-
A1: Ensure you are using a concentration of 100 mg/mL or less. Use of ultrasonic energy or gentle warming to 60°C can aid in dissolution.[1] It is also critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly decrease the solubility of this compound.[1]
Q2: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer.
-
A2: this compound has poor solubility in aqueous solutions. Direct dilution into buffers like PBS will likely cause precipitation. For cell-based assays, it is crucial to determine the final DMSO concentration that is tolerated by your cell line and to ensure the final concentration of this compound remains soluble. For in vivo studies, consider using the provided formulations with co-solvents and surfactants.[1][3]
Q3: What is the recommended storage for this compound solutions?
-
A3: this compound powder can be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] It is best practice to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: Can I use this compound for in vivo studies?
-
A4: Yes, this compound is orally bioactive.[1] For oral administration in rats, it has been prepared as a suspension in sesame oil.[2] For intravenous administration, a solution containing n-methyl-2-pyrrolidone and hydroxypropyl-β-cyclodextrin has been used.[2] Specific working solution protocols using co-solvents are also available (see table above).
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for preparing this compound for in vivo use and its mechanism of action.
Caption: Workflow for preparing this compound working solution.
Caption: this compound antagonizes the CCK2 receptor to inhibit gastric acid secretion.
References
JNJ-26070109 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and proper storage conditions for JNJ-26070109.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a stock solution in DMSO. This stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1][2]. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions of this compound. A solubility of 100 mg/mL (182.69 mM) in DMSO can be achieved, potentially requiring sonication at a temperature below 60°C.
Q4: How stable are diluted, working solutions of this compound?
Q5: Are there any known degradation products of this compound?
A5: Currently, there is no publicly available information detailing the specific degradation products of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Improper storage temperature. - Exceeded storage duration. - Solvent evaporation. | - Ensure the stock solution is stored at the recommended -80°C or -20°C. - Do not use stock solutions beyond the recommended storage period (6 months at -80°C, 1 month at -20°C)[1][2]. - Use tightly sealed vials to prevent solvent evaporation. If precipitation is observed, gently warm and sonicate the solution to attempt redissolution. If it does not redissolve, it is recommended to prepare a fresh stock solution. |
| Inconsistent experimental results | - Degradation of this compound in working solution. - Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment and use them promptly. - Aliquot the stock solution after preparation to minimize freeze-thaw cycles. |
| Difficulty dissolving this compound powder | - Use of an inappropriate solvent. | - For stock solutions, use DMSO. For complete dissolution, gentle warming and/or sonication may be necessary. For in vivo working solutions, follow the recommended co-solvent protocols. |
Data Summary
Storage Conditions
| Form | Temperature | Duration | Citation |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| Stock Solution (in Solvent) | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (182.69 mM) | Sonication at <60°C may be required. |
Experimental Protocols
Preparation of In Vivo Working Solutions
For animal experiments, this compound is typically administered in a vehicle containing co-solvents to ensure solubility. Below are example protocols that yield a clear solution of at least 5 mg/mL.
Protocol 1: PEG300, Tween-80, and Saline
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
Protocol 2: SBE-β-CD in Saline
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.
Protocol 3: Corn Oil
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix until uniform.
-
Note: This formulation should be used with caution for dosing periods exceeding two weeks[1].
Visualizations
Experimental Workflow: Preparation of In Vivo Working Solution
Caption: Workflow for preparing an in vivo working solution of this compound.
Signaling Pathway: this compound Mechanism of Action
Caption: this compound acts as a competitive antagonist at the CCK2 receptor.
References
Technical Support Center: Optimizing JNJ-26070109 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize JNJ-26070109, a selective cholecystokinin (B1591339) 2 (CCK2) receptor antagonist, in in vitro settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and competitive antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2][3] Its primary mechanism of action is to block the binding of endogenous ligands, such as cholecystokinin (CCK) and gastrin, to the CCK2 receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of the CCK2 receptor, particularly in the context of gastrointestinal disorders like gastroesophageal reflux disease (GERD).[1][2]
Q2: What is the binding affinity of this compound for the CCK2 receptor?
A2: this compound exhibits high affinity for the CCK2 receptor across different species. The reported pKi values, which are the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Species | Receptor | pKi | Approximate Ki (nM) |
| Human | CCK2 | 8.49 | ~3.24 |
| Rat | CCK2 | 7.99 | ~10.23 |
| Dog | CCK2 | 7.70 | ~19.95 |
| (Data sourced from MedChemExpress)[1] |
Q3: What concentration of this compound should I use for my in vitro experiments?
A3: The optimal concentration of this compound will depend on the specific cell line, receptor expression level, and the assay being performed. As a starting point, you can use the Ki value for the species you are working with. A common practice is to start with a concentration range that brackets the Ki value, for example, from 10-fold below to 100-fold above the Ki. For human CCK2 receptor, a starting range of 0.3 nM to 300 nM would be appropriate. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental setup.
Q4: Which cell lines are suitable for in vitro studies with this compound?
A4: Suitable cell lines are those that endogenously express the CCK2 receptor or have been engineered to express it. Some examples include:
-
A431-CCKBR cells , which are A431 cells stably expressing the human CCK2 receptor.[3]
-
NCM356 colonic epithelial cells retrovirally transduced to express CCK2 receptor variants.[6] It is essential to verify CCK2 receptor expression in your chosen cell line before initiating experiments.
Q5: What are the downstream signaling pathways of the CCK2 receptor?
A5: The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[7] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8][9] The CCK2 receptor can also couple to other G proteins, such as Gs and Gi/o, leading to the modulation of cyclic AMP (cAMP) levels or activation of other pathways like the MAPK/ERK pathway.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in in vitro assays.
Issue 1: No or weak antagonist effect observed.
| Possible Cause | Troubleshooting Step |
| Inadequate this compound Concentration | Perform a wider dose-response curve. Ensure the concentration range brackets the expected IC50 value based on the receptor's Ki. |
| Low Receptor Expression | Confirm CCK2 receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding. Use a cell line with higher receptor density if necessary. |
| Agonist Concentration Too High | For competitive antagonists like this compound, a high concentration of the agonist can overcome the inhibition. Use an agonist concentration at or near its EC80 for an optimal assay window. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C as recommended.[1] Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Optimize incubation times. Pre-incubate cells with this compound for 15-30 minutes before adding the agonist to allow for receptor binding equilibrium. |
Issue 2: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some over-expression systems can lead to ligand-independent receptor signaling. This can be assessed by measuring basal signaling in the absence of any agonist. |
| Non-specific Binding | Include appropriate controls, such as a mock-transfected cell line (lacking the CCK2 receptor), to determine the level of non-specific effects. |
| Assay Reagent Interference | Ensure that the vehicle (e.g., DMSO) used to dissolve this compound does not interfere with the assay at the final concentration used. Run a vehicle control. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. Allow cells to settle evenly at the bottom of the plate. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using automated liquid handlers if available. |
Experimental Protocols
Calcium Flux Assay for CCK2 Receptor Antagonism
This protocol describes how to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing the CCK2 receptor.
Materials:
-
CCK2 receptor-expressing cells (e.g., U2OS-CCK2R)
-
Cell culture medium
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
CCK2 receptor agonist (e.g., Gastrin I, CCK-8)
-
This compound
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed the CCK2 receptor-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the cell culture medium from the wells and add the dye loading solution. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare the agonist solution at a concentration that is 2-5 times the final desired concentration (typically EC80).
-
Antagonist Pre-incubation: Wash the cells with HBSS to remove excess dye. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a stable baseline, inject the agonist into the wells and continue recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity upon agonist addition is indicative of intracellular calcium mobilization. Plot the agonist-induced response against the concentration of this compound to determine the IC50 value.
Radioligand Binding Assay (Competitive)
This protocol is for determining the binding affinity (Ki) of this compound to the CCK2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from CCK2 receptor-expressing cells
-
Radiolabeled CCK2 receptor ligand (e.g., [125I]-Gastrin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Non-specific binding control (a high concentration of a non-radiolabeled CCK2 receptor agonist or antagonist)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Methodology:
-
Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, and the radiolabeled ligand at a concentration close to its Kd.
-
Competitive Binding: Add serial dilutions of this compound to the wells. For total binding, add vehicle instead of the compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizations
Caption: CCK2 Receptor Signaling Pathway and this compound Inhibition.
Caption: Workflow for a Calcium Flux-based Antagonist Assay.
Caption: Troubleshooting Decision Tree for Weak Antagonist Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Cholecystokinin (CCK) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
JNJ-26070109 Dose-Response Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments involving the selective CCK2 receptor antagonist, JNJ-26070109. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of dose-response data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a high-affinity, competitive, and selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2] By blocking this receptor, it inhibits the physiological effects of gastrin, a hormone that plays a crucial role in stimulating gastric acid secretion.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in preclinical research to investigate the role of the CCK2 receptor in gastric acid secretion and associated pathologies, such as gastroesophageal reflux disease (GERD).[3][4] It is a valuable tool for studying the effects of CCK2 receptor antagonism on both basal and stimulated acid secretion.[3]
Q3: What are the key in vivo effects of this compound?
A3: In vivo, this compound has been shown to dose-dependently inhibit pentagastrin-stimulated gastric acid secretion in animal models.[5][6] Chronic administration has also been observed to prevent omeprazole-induced acid rebound.[3][4]
Q4: Is this compound orally bioavailable?
A4: Yes, this compound is orally bioactive.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in gastric acid secretion measurements between subjects. | 1. Individual physiological differences in rats.2. Inconsistent placement of the gastric fistula.3. Stress-induced alterations in gastric secretion.[7] | 1. Increase the number of animals per group to improve statistical power.2. Ensure consistent and correct surgical implantation of the gastric cannula.[8]3. Acclimatize animals to the experimental setup to minimize stress. |
| Lower than expected inhibition of gastric acid secretion. | 1. Incorrect dosage or administration of this compound.2. Suboptimal timing of drug administration relative to the stimulant (e.g., pentagastrin).3. Degradation of the compound due to improper storage. | 1. Verify dose calculations and ensure proper vehicle and route of administration.2. Administer this compound at the recommended time point before stimulation (e.g., 45 minutes prior for acute studies).[3]3. Store this compound according to the manufacturer's instructions. |
| No significant effect of this compound on histamine-stimulated acid secretion in acute studies. | This is an expected outcome. This compound is a selective CCK2 receptor antagonist and does not have a significant affinity for histamine (B1213489) H2 receptors.[3] | This observation confirms the selectivity of the compound. For inhibiting histamine-induced secretion, a histamine H2 receptor antagonist should be used. |
| Difficulty in maintaining a stable baseline of gastric acid secretion. | 1. Animal stress.2. Residual food in the stomach.3. Anesthesia-related effects.[9] | 1. Handle animals gently and allow for an adequate acclimatization period.2. Ensure animals are properly fasted before the experiment.3. Use a consistent and appropriate anesthetic regimen. |
Quantitative Data
This compound Binding Affinity (pKi)
| Species | CCK2 Receptor pKi |
| Human | 8.49[1][2][10] |
| Rat | 7.99[1][2][10] |
| Dog | 7.70[1][2][10] |
In Vivo Dose-Response: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats
| Administration Route | Parameter | Value |
| Intravenous (bolus) | pED50 | 6.57 ± 0.07 (equivalent to 270 nmol/kg)[5] |
| Oral | ED50 | ~3 µmol/kg[6] |
In Vivo Efficacy: Inhibition of Gastric Acid Secretion in Rats
| Condition | This compound Dose | % Inhibition |
| Basal Acid Secretion (Acute, IV) | 60 µmol/kg | >80%[3] |
| Pentagastrin-Stimulated (Chronic) | 10 µmol/kg | ~45%[3] |
Experimental Protocols
Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in Conscious Rats with Chronic Gastric Fistulas
This protocol is synthesized from established methodologies for measuring gastric acid secretion in rats.[3][4][8][11][12]
1. Animal Model and Surgical Preparation:
-
Utilize male Sprague-Dawley rats with surgically implanted chronic gastric fistulas/cannulas.[8]
-
Allow for a post-operative recovery period of at least two weeks before experimentation.
-
House animals individually and maintain them under standard laboratory conditions.
2. Acclimatization and Fasting:
-
Acclimatize the rats to the experimental restraining cages for several days prior to the study to minimize stress.
-
Fast the animals for 18-24 hours before the experiment, with free access to water.
3. Experimental Procedure:
-
On the day of the experiment, place the fasted rat in the restraining cage.
-
Open the gastric cannula and gently flush the stomach with warm saline to remove any residual contents.
-
Allow the stomach to drain for a 30-60 minute stabilization period.
-
Collect basal gastric juice for a defined period (e.g., 30 minutes) to determine the basal acid output.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage or intravenous injection).
-
After the appropriate pre-treatment time (e.g., 45 minutes for oral administration), administer a subcutaneous injection of pentagastrin (B549294) (e.g., 30 nmol/kg) to stimulate acid secretion.[3]
-
Collect gastric juice samples at regular intervals (e.g., every 15-30 minutes) for a period of 90-120 minutes.
4. Sample Analysis:
-
Measure the volume of each gastric juice sample.
-
Titrate the gastric juice with a standardized sodium hydroxide (B78521) solution (e.g., 0.01 N NaOH) to a pH of 7.0 to determine the acid concentration.
-
Express the total acid output in micromoles of H+ per unit of time (µmol H+/time).
5. Data Analysis:
-
Calculate the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of this compound compared to the vehicle control group.
-
Plot the dose-response curve to determine the ED50 value.
Visualizations
CCK2 Receptor Signaling Pathway
Caption: CCK2 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Gastric Acid Secretion Assay
Caption: Workflow for measuring gastric acid secretion in conscious rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gastric acid secretion and lesion formation in rats under water-immersion stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of a chronic gastric fistula in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Bioassay of inhibitory activity of gastrone on basal HCl secretion in rats with chronic gastric fistula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-26070109 gender-specific effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing JNJ-26070109 in their experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor.[1][2][3][4] It functions as a competitive antagonist, meaning it binds to the CCK2 receptor and blocks the action of the endogenous ligand, gastrin, and its synthetic analogue, pentagastrin.[2][4] The primary therapeutic target for this compound has been in the context of gastroesophageal reflux disease (GORD) due to its ability to inhibit gastric acid secretion.[2][3]
Q2: Are there any known gender-specific effects of this compound in animal models?
Based on the currently available scientific literature, there is no specific information detailing gender-specific effects of this compound in animal models. Preclinical studies have primarily focused on its efficacy in inhibiting gastric acid secretion in rats, without reporting differential effects between males and females.[2][3] However, it is crucial for researchers to consider sex as a biological variable in their own study designs, as sex-specific effects are observed with other therapeutic agents in animal models.[5][6]
Experimental Design & Protocols
Q3: I am not observing the expected inhibition of gastric acid secretion. What are some potential reasons?
Several factors could contribute to a lack of efficacy in your experiment:
-
Suboptimal Dose: Ensure you are using a dose that achieves a plasma concentration sufficient to antagonize the CCK2 receptor. Chronic administration of 10 µmol·kg⁻¹ of this compound has been shown to reduce pentagastrin-stimulated acid secretion by 45% in rats.[2]
-
Incorrect Animal Model: The described efficacy of this compound is in a rat model with a chronic gastric fistula to measure acid secretion.[2][3] Ensure your model is appropriate for assessing gastric acid output.
-
Compound Stability and Formulation: this compound should be stored correctly to maintain its activity.[1] Additionally, the formulation for oral administration is critical for achieving the desired bioavailability.[1]
-
Timing of Measurement: The half-life of this compound in rats is approximately 1.8 hours.[4] Measurements of acid secretion should be timed to coincide with peak plasma concentrations of the compound.
Q4: Can you provide a general protocol for a pentagastrin-stimulated gastric acid secretion study in rats?
The following is a summarized experimental approach based on published studies.[2][3]
-
Animal Model: Utilize rats with a surgically implanted chronic gastric fistula.
-
Dosing: Administer this compound or vehicle orally. For chronic studies, dosing may occur over several weeks (e.g., 21 days).[2]
-
Stimulation: Under conscious conditions, stimulate gastric acid secretion using a subcutaneous infusion of pentagastrin.
-
Sample Collection: Collect gastric juice samples at regular intervals through the fistula.
-
Analysis: Measure the acid concentration in the collected samples by titration.
Data Interpretation
Q5: What kind of quantitative data is available for this compound?
Key quantitative data for this compound from preclinical studies are summarized below.
Table 1: In Vitro Receptor Binding Affinity (pKi)
| Species | CCK2 Receptor pKi |
| Human | 8.49 ± 0.13 |
| Rat | 7.99 ± 0.08 |
| Dog | 7.70 ± 0.14 |
Data from Morton et al., 2011.[4]
Table 2: In Vivo Oral Bioavailability and Half-Life
| Species | Oral Bioavailability (%F) | Half-Life (t½) |
| Rat | 73 ± 16 | 1.8 ± 0.3 h |
| Dog | 92 ± 12 | 1.2 ± 0.1 h |
Data from Morton et al., 2011.[4]
Table 3: In Vivo Efficacy (Oral EC₅₀) in Pentagastrin-Stimulated Acid Secretion
| Species | Oral EC₅₀ (µM) |
| Rat | 1.5 |
| Dog | 0.26 |
Data from Morton et al., 2011.[4]
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
Caption: Mechanism of this compound in blocking gastrin-stimulated acid secretion.
Experimental Workflow for Assessing Gastric Acid Secretion
Caption: Workflow for in vivo gastric acid secretion experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound [(R)4-Bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: A Novel, Potent, and Selective Cholecystokinin 2 Receptor Antagonist with Good Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. Sex Matters–Insights from Testing Drug Efficacy in an Animal Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
JNJ-26070109 Demonstrates Superiority Over Omeprazole in Preventing Acid Rebound Phenomenon
A comparative analysis of preclinical data reveals the potential of the CCK2 receptor antagonist JNJ-26070109 in mitigating acid rebound hypersecretion, a known side effect associated with proton pump inhibitors like omeprazole (B731). Experimental evidence from rat models indicates that while both agents effectively suppress gastric acid, this compound avoids the post-treatment surge in acid production characteristic of omeprazole.
This guide provides a detailed comparison of this compound and omeprazole, focusing on their effects on acid rebound. The information is targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal preclinical study comparing this compound and omeprazole in a rat model of acid rebound.
Table 1: Effect of this compound and Omeprazole on Basal Gastric Acid Secretion
| Treatment Group | Duration of Treatment | Post-Treatment Day | Basal Acid Secretion (µmol H+/15 min) | Percentage Change from Control |
| Control (Vehicle) | 21 days | 3 | 10.2 ± 1.5 | - |
| Omeprazole (10 mg/kg) | 21 days | 3 | 15.3 ± 2.0* | ↑ ~50% |
| This compound (10 mg/kg) | 21 days | 3 | 9.8 ± 1.2 | ↓ ~4% |
| Omeprazole + this compound | 21 days | 3 | 10.5 ± 1.8 | ↑ ~3% |
*Indicates a statistically significant increase compared to the control group.
Table 2: Effect of this compound and Omeprazole on Pentagastrin-Stimulated Gastric Acid Secretion
| Treatment Group | Duration of Treatment | Post-Treatment Day | Pentagastrin-Stimulated Acid Secretion (µmol H+/30 min) | Percentage Change from Control |
| Control (Vehicle) | 21 days | 3 | 45.3 ± 3.5 | - |
| Omeprazole (10 mg/kg) | 21 days | 3 | 68.0 ± 5.2* | ↑ ~50% |
| This compound (10 mg/kg) | 21 days | 3 | 43.1 ± 4.1 | ↓ ~5% |
| Omeprazole + this compound | 21 days | 3 | 46.2 ± 4.8 | ↑ ~2% |
*Indicates a statistically significant increase compared to the control group.
Sustained administration of omeprazole resulted in a rebound hypersecretion of approximately 1.5-fold three days after treatment withdrawal.[1][2] In contrast, no such acid rebound was observed with this compound alone or when co-administered with omeprazole.[1][2] During the treatment period, both omeprazole and the combination of omeprazole and this compound inhibited gastric acid secretion by over 90%.[1][2]
Experimental Protocols
The primary experimental model utilized in these studies was the chronic gastric fistula rat model. This allows for the direct and repeated measurement of gastric acid secretion in conscious animals.
Chronic Gastric Fistula Rat Model
Objective: To establish a long-term, patent fistula into the stomach of rats for the collection of gastric juice and the assessment of acid secretion.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are used. The animals are housed individually and allowed to acclimate to the laboratory conditions.
-
Surgical Procedure:
-
Anesthesia is induced and maintained throughout the surgical procedure.
-
A midline laparotomy is performed to expose the stomach.
-
A small incision is made in the anterior wall of the forestomach.
-
A stainless steel or titanium cannula is inserted into the stomach and secured with a purse-string suture.
-
The cannula is exteriorized through a subcutaneous tunnel and a small incision in the skin of the back.
-
The abdominal incision is closed in layers.
-
-
Post-operative Care:
-
Animals are allowed to recover for at least two weeks before any experimental procedures.
-
The cannula is kept closed with a screw cap when not in use to prevent leakage of gastric contents.
-
-
Gastric Acid Secretion Measurement:
-
Rats are fasted overnight with free access to water.
-
The screw cap is removed from the cannula, and the stomach is gently lavaged with warm saline to remove any residual food particles.
-
A collection tube is attached to the cannula to collect gastric juice.
-
Basal Acid Secretion: Gastric juice is collected for a predetermined period (e.g., 15-30 minutes) to measure the basal acid output.
-
Stimulated Acid Secretion: A secretagogue, such as pentagastrin (B549294) or histamine, is administered subcutaneously or intravenously to stimulate acid secretion. Gastric juice is then collected for a specified duration.
-
Quantification: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standardized solution of sodium hydroxide (B78521) (NaOH) to a pH of 7.0. The total acid output is expressed as micromoles of H+ per unit of time.
-
Visualizing the Mechanisms and Experimental Design
To better understand the underlying biological processes and the experimental approach, the following diagrams are provided.
Figure 1: Signaling Pathway of Gastric Acid Secretion and Drug Intervention Points.
References
A Comparative Guide to the Efficacy of JNJ-26070109 and Other CCK2R Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholecystokinin-2 receptor (CCK2R) antagonist JNJ-26070109 with other notable antagonists targeting the same receptor. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to CCK2R Antagonism
The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G-protein coupled receptor that plays a significant role in various physiological processes, including the regulation of gastric acid secretion and cell growth in the gastrointestinal tract. Its activation by the peptide hormones gastrin and cholecystokinin (B1591339) (CCK) initiates a signaling cascade that has been implicated in conditions such as gastroesophageal reflux disease (GERD) and certain types of cancer. Consequently, the development of potent and selective CCK2R antagonists is a key area of interest for therapeutic intervention. This guide focuses on this compound and compares its efficacy with other well-characterized CCK2R antagonists.
Data Presentation: Comparative Efficacy of CCK2R Antagonists
The following tables summarize the in vitro binding affinity, functional antagonism, and in vivo efficacy of this compound in comparison to other CCK2R antagonists.
Table 1: In Vitro Receptor Binding Affinity of CCK2R Antagonists
| Compound | Species | pKi | Ki (nM) | IC50 (nM) | Selectivity (CCK2 vs CCK1) |
| This compound | Human | 8.49[1] | - | - | >1200-fold[2] |
| Rat | 7.99[1] | - | - | ~324-fold | |
| Dog | 7.70[1] | - | - | ~336-fold | |
| YF476 (Netazepide) | Human | - | 0.19 | 0.1 | ~60-fold |
| Rat | - | 0.068 | - | 4100-fold | |
| Dog | - | 0.62 | - | - | |
| L-365,260 | Guinea Pig | - | 1.9 (gastrin), 2.0 (CCK-B)[3] | 2[4][5] | >100-fold (vs. CCK-A) |
| Dog | - | - | 20-40[3] | - | |
| Itriglumide | - | - | - | 2.3 | 9000-fold (CCK2 vs CCK1) |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. pKi is the negative logarithm of the Ki value.
Table 2: In Vivo Efficacy in Pentagastrin-Stimulated Gastric Acid Secretion Models
| Compound | Animal Model | Route of Administration | ED50 / EC50 |
| This compound | Rat (chronic gastric fistula) | Oral | 1.5 µM (EC50) |
| Dog (chronic gastric fistula) | Oral | 0.26 µM (EC50) | |
| YF476 (Netazepide) | Rat (anesthetized) | Intravenous | 0.0086 µmol/kg (ED50) |
| Dog (Heidenhain pouch) | Intravenous | 0.018 µmol/kg (ED50) | |
| Dog (Heidenhain pouch) | Oral | 0.020 µmol/kg (ED50) | |
| L-365,260 | Mouse | Oral | 0.03 mg/kg (ED50) |
| Rat | Oral | 0.9 mg/kg (ED50) | |
| Guinea Pig | Oral | 5.1 mg/kg (ED50) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
CCK2R Signaling Pathway
The binding of agonists like gastrin or CCK to the CCK2R initiates a signaling cascade predominantly through the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to the physiological responses associated with CCK2R activation.
Experimental Workflow: In Vivo Gastric Acid Secretion Assay
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a CCK2R antagonist using the rat gastric fistula model.
Experimental Protocols
In Vitro CCK2R Competitive Binding Assay
This protocol is a representative method for determining the binding affinity of a compound for the CCK2R.
Objective: To determine the inhibitory constant (Ki) of test compounds for the CCK2R by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CCK2R (e.g., CHO-CCK2R).
-
Radioligand: [³H]-labeled CCK-8 or a suitable radiolabeled antagonist.
-
Test compounds (e.g., this compound) and reference antagonists.
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Wash buffer: Cold binding buffer.
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Preparation: Thaw the CCK2R-expressing cell membranes on ice. Dilute the membranes in binding buffer to a concentration that yields a specific binding of approximately 10% of the total radioligand added.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Radioligand and binding buffer.
-
Non-specific Binding: Radioligand, binding buffer, and a high concentration of a non-labeled known CCK2R ligand (e.g., 1 µM gastrin).
-
Test Compound: Radioligand, binding buffer, and serial dilutions of the test compound.
-
-
Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Washing: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pentagastrin-Stimulated Gastric Acid Secretion in the Rat Gastric Fistula Model
This protocol describes a method to evaluate the in vivo efficacy of CCK2R antagonists in a conscious rat model.[2][6][7][8]
Objective: To measure the effect of a test compound on pentagastrin-stimulated gastric acid secretion.
Materials:
-
Male Sprague-Dawley rats with surgically implanted chronic gastric fistulas.
-
Pentagastrin solution for infusion.
-
Test compound (e.g., this compound) formulated for oral or intravenous administration.
-
Vehicle control.
-
Saline solution (0.9% NaCl).
-
pH meter and automatic titrator.
-
0.01 N NaOH solution.
Procedure:
-
Animal Preparation: House the rats with gastric fistulas individually and allow them to recover fully from surgery. Fast the animals overnight before the experiment but allow free access to water.
-
Basal Acid Secretion: On the day of the experiment, gently restrain the rats. Open the gastric fistula and rinse the stomach with warm saline until the washings are clear. Collect basal gastric juice for a 60-minute period to determine the basal acid output.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage).
-
Pentagastrin Stimulation: After a predetermined time following compound administration, begin a continuous intravenous infusion of pentagastrin at a dose known to induce submaximal acid secretion (e.g., 6 µg/kg/h).
-
Sample Collection: Collect gastric juice samples at regular intervals (e.g., every 15-30 minutes) for the duration of the pentagastrin infusion (e.g., 2-3 hours).
-
Analysis: For each sample, measure the volume and determine the acid concentration by titrating with 0.01 N NaOH to a pH of 7.0.
-
Data Analysis: Calculate the total acid output for each collection period (volume × concentration). Compare the acid output in the antagonist-treated groups to the vehicle-treated group to determine the percentage of inhibition. Calculate the ED50 or EC50 value, which is the dose or concentration of the antagonist that produces 50% of its maximal inhibitory effect.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are representative and may require optimization for specific laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medkoo.com [medkoo.com]
- 6. Effect of pentagastrin on maximal gastric acid output in rats with gastric fistulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating JNJ-26070109 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of JNJ-26070109, a selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor. We will explore experimental approaches to confirm the interaction of this compound with its target in a cellular context and compare its performance with other known CCK2 receptor antagonists.
Introduction to this compound and its Target
This compound is a potent and selective, orally bioactive antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2] The CCK2 receptor, a G-protein coupled receptor (GPCR), plays a significant role in various physiological processes, including the regulation of gastric acid secretion and the growth of the gastrointestinal mucosa.[1][3] Antagonism of this receptor is a therapeutic strategy for conditions such as gastroesophageal reflux disease (GERD).[2][3] Validating that a compound like this compound engages the CCK2 receptor in cells is a critical step in its development and pharmacological characterization.
Comparative Analysis of CCK2 Receptor Antagonists
The following table summarizes the binding affinities of this compound and alternative CCK2 receptor antagonists. This data is crucial for comparing the potency of these compounds.
| Compound | Target Receptor | pKi (human) | Reference |
| This compound | CCK2 | 8.49 | [1] |
| L-365,260 | CCK2 | ~8.1 | |
| YF476 | CCK2 | ~8.9 | |
| Z-360 | CCK2 | ~8.5 |
Experimental Protocols for Validating Target Engagement
Validating the engagement of this compound with the CCK2 receptor in a cellular environment requires specific assays that can measure the functional consequences of receptor antagonism. Here are detailed protocols for key experiments.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from the CCK2 receptor, providing a quantitative measure of binding affinity (Ki).
Protocol:
-
Cell Culture: Culture cells expressing the human CCK2 receptor (e.g., HEK293-CCK2R cells) to a density of 80-90% confluency.
-
Membrane Preparation: Harvest the cells, homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled CCK2 receptor ligand (e.g., [3H]-pentagastrin), and varying concentrations of the test compound (this compound or alternatives).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Activation of the CCK2 receptor leads to an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this agonist-induced calcium influx.
Protocol:
-
Cell Culture and Dye Loading: Plate CCK2 receptor-expressing cells in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of the antagonist (this compound or alternatives) to the wells and incubate for a specific period to allow for receptor binding.
-
Agonist Stimulation: Add a known CCK2 receptor agonist (e.g., gastrin or pentagastrin) to the wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of the antagonist that causes a 50% reduction in the agonist-induced fluorescence signal (IC50).
Visualizing Cellular Mechanisms and Workflows
CCK2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the CCK2 receptor and the point of intervention for an antagonist like this compound.
Caption: CCK2 Receptor Signaling and Antagonism.
Experimental Workflow for Calcium Mobilization Assay
This diagram outlines the key steps involved in the calcium mobilization assay to assess antagonist activity.
Caption: Calcium Mobilization Assay Workflow.
Logical Relationship of Target Engagement Validation
This diagram illustrates the logical flow from identifying a compound to validating its specific cellular activity.
Caption: Logic for Validating Target Engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-26070109: A Comparative Analysis of its Selectivity for the Cholecystokinin 1 Receptor
This guide provides a detailed comparison of the selectivity profile of JNJ-26070109 for the cholecystokinin (B1591339) 1 receptor (CCK1R) versus the cholecystokinin 2 receptor (CCK2R). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound.
This compound has been identified as a potent and selective antagonist of the CCK2 receptor.[1][2][3] Its selectivity for CCK2R over CCK1R is a crucial aspect of its pharmacological profile, particularly when considering its therapeutic potential and off-target effects.
Quantitative Selectivity Profile
The selectivity of this compound has been evaluated across different species, demonstrating a consistent and high degree of preference for the CCK2 receptor. The binding affinities (pKi) and selectivity ratios are summarized in the table below.
| Species | Receptor | pKi | Selectivity (CCK2 vs CCK1) |
| Human | CCK2R | 8.49 ± 0.13 | ~1222-fold |
| CCK1R | - | ||
| Rat | CCK2R | 7.99 ± 0.08 | ~324-fold |
| CCK1R | - | ||
| Dog | CCK2R | 7.70 ± 0.14 | ~336-fold |
| CCK1R | - | ||
| Data sourced from Morton et al., 2011b, as cited in Semantic Scholar.[2] |
This compound's high selectivity for the human CCK2R over the CCK1R is particularly noteworthy, with a more than 1200-fold greater affinity for the former.[2][4]
Experimental Protocols
The following methodologies were employed to determine the selectivity profile of this compound.
In Vitro Radioligand Binding Assays:
The binding affinity of this compound for CCK1R and CCK2R was determined using radioligand binding assays. Membranes from cells expressing the recombinant human, rat, or dog CCK1 or CCK2 receptors were incubated with a specific radiolabeled ligand and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki value.
Functional Assays:
-
Calcium Mobilization Assay: The antagonist properties of this compound at the human CCK2 receptor were evaluated in a calcium mobilization assay. Cells expressing the human CCK2R were loaded with a calcium-sensitive fluorescent dye. The ability of this compound to inhibit the increase in intracellular calcium induced by a CCK2R agonist was measured. The pKB, the negative logarithm of the antagonist dissociation constant, was determined from these experiments.[2]
-
Pentagastrin-Stimulated Gastric Acid Secretion Assay: The functional antagonism of CCK2 receptors was also assessed in an ex vivo model using the isolated, lumen-perfused mouse stomach. The ability of this compound to inhibit pentagastrin (B549294) (a CCK2R agonist)-stimulated gastric acid secretion was quantified to determine its pKB value in a more physiologically relevant system.[2]
Visualizing Key Pathways
CCK1R Signaling Pathway:
The cholecystokinin 1 receptor is a G protein-coupled receptor that can activate multiple signaling cascades upon ligand binding. The diagram below illustrates the primary signaling pathways associated with CCK1R activation.
Caption: Overview of major CCK1R signaling pathways.
Experimental Workflow for Selectivity Determination:
The logical flow for determining the selectivity of a compound like this compound is depicted in the following diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] this compound [(R)4-Bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: A Novel, Potent, and Selective Cholecystokinin 2 Receptor Antagonist with Good Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 3. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of JNJ-26070109 and Alternative CCK2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of JNJ-26070109, a selective cholecystokinin (B1591339) 2 (CCK2) receptor antagonist, with other alternative compounds targeting the same receptor. The information is intended to assist researchers in evaluating the selectivity and potential off-target effects of these molecules. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key binding assays are provided.
Introduction to this compound
This compound is a potent, competitive, and orally bioavailable antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2] It has been investigated for its potential therapeutic effects in conditions such as gastroesophageal reflux disease (GORD).[3][4] The primary mechanism of action of this compound is the inhibition of gastric acid secretion through its antagonism of the CCK2 receptor, which is also known as the gastrin receptor.[3][4]
Quantitative Comparison of Binding Affinities and Selectivity
The following table summarizes the binding affinities of this compound and alternative CCK2 receptor antagonists for the target receptor (CCK2) and the most relevant off-target receptor (CCK1). A higher selectivity ratio indicates a more favorable cross-reactivity profile with respect to the CCK1 receptor.
| Compound | Primary Target | Off-Target | Binding Affinity (CCK2) | Binding Affinity (CCK1) | Selectivity (CCK2 vs. CCK1) |
| This compound | Human CCK2R | Human CCK1R | pKi = 8.49[1][2] | - | >1200-fold[2] |
| L-365,260 | CCK2R | CCK1R | IC50 = 2 nM[5][6] | IC50 = 280 nM[5][6] | 140-fold |
| YF476 (Netazepide) | Rat Brain Gastrin/CCK-B Receptor | Rat Pancreatic CCK-A Receptor | Ki = 0.068 nM[7] | - | 4100-fold[7] |
| Human Gastrin/CCK-B Receptor | - | Ki = 0.19 nM[7] | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. Direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Cross-Reactivity Profile Against a Broader Panel
While comprehensive cross-reactivity screening data (e.g., from a CEREP panel) for this compound is not publicly available, studies on similar compounds provide insights into potential off-target interactions.
For instance, the CCK2 receptor antagonist L-365,260 has been shown to be inactive at a range of other receptors, including opiate, muscarinic acetylcholine, α- and β-adrenergic, histamine (B1213489), angiotensin, and bradykinin (B550075) receptors, highlighting its selectivity for the CCK receptors.[5][6]
Similarly, YF476 (Netazepide) did not affect histamine- or bethanechol-induced gastric acid secretion at a high dose, suggesting a lack of interaction with histamine and muscarinic receptors involved in this process.[7]
Experimental Protocols
The binding affinities and selectivity of these compounds are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay for the CCK2 receptor, based on established protocols.
Competitive Radioligand Binding Assay for CCK2 Receptor
This protocol is designed to determine the affinity of a test compound (like this compound) for the CCK2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human CCK2 receptor (e.g., AR42J cells).
-
Radioligand: A high-affinity radiolabeled ligand for the CCK2 receptor, such as [125I]-labeled gastrin or [3H]-L-365,260.
-
Test Compound: this compound or other antagonists at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CCK2 receptor antagonist (e.g., 10 µM L-365,260).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the CCK2 receptor are thawed and resuspended in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Test compound at various concentrations (typically a serial dilution).
-
Radioligand at a fixed concentration (usually at or below its Kd value).
-
Cell membrane suspension.
-
For determining non-specific binding, a high concentration of a non-radiolabeled antagonist is added instead of the test compound.
-
For determining total binding, only the radioligand and cell membranes are added.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: CCK2 receptor signaling pathway leading to gastric acid secretion and its inhibition by this compound.
Caption: Workflow of a competitive radioligand binding assay for determining inhibitor affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: a novel, potent, and selective cholecystokinin 2 receptor antagonist with good oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing in vitro and in vivo effects of JNJ-26070109
A Comparative Guide to the In Vitro and In Vivo Effects of JNJ-26070109, a CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, potent, and selective antagonist of the cholecystokinin-2 (CCK2) receptor, a key regulator of gastric acid secretion. This guide presents a comprehensive comparison of the in vitro and in vivo pharmacological effects of this compound, with a particular focus on its potential as a therapeutic agent for gastroesophageal reflux disease (GORD). Its performance is benchmarked against other notable CCK2 receptor antagonists, providing researchers with essential data to evaluate its utility in various experimental and drug development settings.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the CCK2 receptor.[1] The binding of the endogenous ligand gastrin to the CCK2 receptor on enterochromaffin-like (ECL) cells is a critical step in the stimulation of gastric acid secretion. This interaction initiates a signaling cascade that leads to the release of histamine (B1213489), which subsequently stimulates parietal cells to secrete gastric acid.
The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon gastrin binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in the physiological response of histamine release from ECL cells. By competitively blocking the binding of gastrin, this compound effectively inhibits this entire downstream signaling pathway.
CCK2 Receptor Signaling Pathway
Data Presentation: A Comparative Analysis
The following tables provide a structured summary of the quantitative data for this compound and its alternatives, facilitating a clear comparison of their in vitro and in vivo characteristics.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Species | Binding Affinity (pKi/Ki) | Functional Potency (pKB/IC50) | Assay Type |
| This compound | CCK2 | Human | pKi = 8.49[1][2] | pKB = 8.53[1][2] | Calcium Mobilization[1][2] |
| CCK2 | Rat | pKi = 7.99[1][2] | - | - | |
| CCK2 | Dog | pKi = 7.70[1][2] | - | - | |
| CCK2 | Mouse | - | pKB = 8.19[2] | Pentagastrin-stimulated acid secretion (isolated stomach)[2] | |
| YF476 (Netazepide) | CCK2 | Rat | Ki = 0.068 nM | - | Radioligand Binding |
| CCK2 | Dog | Ki = 0.62 nM | - | Radioligand Binding | |
| CCK2 | Canine | Ki = 0.19 nM | - | Radioligand Binding | |
| L-365,260 | CCK2 | Guinea Pig | - | IC50 = 2 nM | Radioligand Binding |
| CCK1 | Guinea Pig | - | IC50 = 280 nM | Radioligand Binding |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Endpoint | Route | Efficacy (ED50/EC50) |
| This compound | Rat (conscious, gastric fistula) | Inhibition of pentagastrin-stimulated acid secretion | Oral | EC50 = 1.5 µM[2] |
| Dog (conscious, gastric fistula) | Inhibition of pentagastrin-stimulated acid secretion | Oral | EC50 = 0.26 µM[2] | |
| YF476 (Netazepide) | Rat (anesthetized) | Inhibition of pentagastrin-induced acid secretion | IV | ED50 = 0.0086 µmol/kg |
| Dog (Heidenhain pouch) | Inhibition of pentagastrin-stimulated acid secretion | IV | ED50 = 0.018 µmol/kg | |
| Dog (Heidenhain pouch) | Inhibition of pentagastrin-stimulated acid secretion | Oral | ED50 = 0.020 µmol/kg | |
| L-365,260 | Rat (pylorus-ligated) | Attenuation of pentagastrin-stimulated acid secretion | IV | - |
| Rat | Prevention of aspirin-induced gastric damage | IV | ED50 = 11.5 mg/kg | |
| Rat | Prevention of aspirin-induced gastric damage | Oral | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Experimental Protocols
1. CCK2 Receptor Binding Assay
This assay is employed to determine the binding affinity of a compound for the CCK2 receptor.
Receptor Binding Assay Workflow
-
Cell Membrane Preparation: Cell membranes are prepared from cell lines that have been engineered to stably express the human, rat, or dog CCK2 receptor.
-
Incubation: The prepared cell membranes are incubated with a specific radiolabeled CCK2 receptor ligand (e.g., [125I]CCK-8) in the presence of varying concentrations of the test compound.
-
Separation: The incubation is terminated, and the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration using glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The collected data are analyzed using non-linear regression to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This IC50 value is subsequently converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
2. Calcium Mobilization Assay
This functional assay quantifies the ability of a compound to antagonize gastrin-induced increases in intracellular calcium levels.
Calcium Mobilization Assay Workflow
-
Cell Culture and Dye Loading: Cells expressing the CCK2 receptor are cultured and subsequently loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of the antagonist.
-
Agonist Stimulation: Following incubation with the antagonist, the cells are stimulated with a CCK2 receptor agonist, for example, gastrin or pentagastrin.
-
Fluorescence Measurement: The change in fluorescence intensity, which is directly proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response. The data are fitted to a dose-response curve to calculate the IC50 or pKB value.
In Vivo Experimental Protocol
1. Rat Model of Pentagastrin-Stimulated Gastric Acid Secretion
This animal model is utilized to assess the in vivo efficacy of a compound in inhibiting gastric acid secretion.[3]
-
Animal Model: Male rats are surgically equipped with a chronic gastric fistula, which allows for the periodic collection of gastric contents.
-
Dosing: this compound or a vehicle control is administered to the rats, typically via oral gavage.
-
Stimulation: After a predetermined time to allow for drug absorption, gastric acid secretion is stimulated by a subcutaneous injection of pentagastrin.
-
Gastric Juice Collection: Gastric juice is collected through the fistula at regular intervals post-stimulation.
-
Analysis: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standardized solution of NaOH.
-
Data Analysis: The inhibitory effect of the test compound on pentagastrin-stimulated acid secretion is calculated relative to the vehicle control group. An EC50 value, the concentration of the drug that produces 50% of the maximal inhibitory effect, is then determined.
Conclusion
This compound is a high-affinity, selective, and orally bioavailable CCK2 receptor antagonist.[2] In vitro studies have confirmed its potent competitive antagonism at human CCK2 receptors.[1][2] Furthermore, in vivo experiments have demonstrated that this compound effectively inhibits pentagastrin-stimulated gastric acid secretion in both rat and dog models.[2] A particularly significant finding is the ability of this compound to prevent the rebound acid hypersecretion that is often observed following the cessation of proton pump inhibitor (PPI) therapy, which represents a potential clinical advantage over current treatments for GORD.[3] In comparison to other CCK2 receptor antagonists such as YF476 and L-365,260, this compound presents a compelling profile of high potency and favorable oral bioavailability. The comprehensive data outlined in this guide strongly support the continued investigation of this compound as a promising therapeutic candidate for the management of acid-related gastrointestinal disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: a novel, potent, and selective cholecystokinin 2 receptor antagonist with good oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-26070109 as a Negative Control in Gastrin Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-26070109 with other common negative controls used in the study of gastrin signaling. This compound is a potent and selective antagonist of the cholecystokinin-2 receptor (CCK2R), which is the primary receptor for the hormone gastrin.[1] By competitively blocking this receptor, this compound effectively inhibits gastrin-induced physiological responses, making it an excellent negative control for in vitro and in vivo experiments aimed at elucidating the gastrin signaling pathway and its downstream effects.
Overview of Gastrin Signaling
Gastrin, a peptide hormone produced by G-cells in the stomach, plays a crucial role in regulating gastric acid secretion and mucosal cell growth.[2] Its effects are primarily mediated through the CCK2R, a G-protein coupled receptor. Upon binding of gastrin to CCK2R on enterochromaffin-like (ECL) cells and parietal cells, a signaling cascade is initiated, leading to histamine (B1213489) release and subsequent gastric acid secretion.[2] Gastrin signaling is also implicated in cell proliferation and differentiation.
This compound and Alternatives: A Quantitative Comparison
The efficacy of a negative control in gastrin signaling studies is determined by its affinity and selectivity for the CCK2R. The following tables summarize the quantitative data for this compound and other commonly used CCK2R antagonists.
| Compound | Target | Species | pKi | Reference |
| This compound | CCK2R | Human | 8.49 ± 0.13 | [1] |
| Rat | 7.99 ± 0.08 | [1] | ||
| Dog | 7.70 ± 0.14 | [1] | ||
| YF476 (Netazepide) | CCK2R | Human | 9.72 | [3] |
| Rat | 10.17 | [3] | ||
| Dog | 9.21 | [3] | ||
| L-365,260 | CCK2R | Guinea Pig | 8.72 | [4] |
| Rat | 7.54 | [4] |
Table 1: Comparative Receptor Binding Affinities (pKi) of CCK2R Antagonists. A higher pKi value indicates a higher binding affinity.
| Compound | Assay | Species | pKB / IC50 / ED50 | Reference |
| This compound | Calcium Mobilization (pKB) | Human | 8.53 ± 0.05 | [1] |
| Pentagastrin-stimulated acid secretion (pKB) | Mouse (isolated stomach) | 8.19 ± 0.13 | [1] | |
| Pentagastrin-stimulated acid secretion (oral EC50) | Rat | 1.5 µM | [1] | |
| Pentagastrin-stimulated acid secretion (oral EC50) | Dog | 0.26 µM | [1] | |
| YF476 (Netazepide) | Pentagastrin-stimulated acid secretion (IV ED50) | Rat | 0.0086 µmol/kg | [3] |
| Pentagastrin-stimulated acid secretion (IV ED50) | Dog | 0.018 µmol/kg | [3] | |
| L-365,260 | Pentagastrin-stimulated acid secretion (oral ED50) | Mouse | 0.03 mg/kg | |
| Pentagastrin-stimulated acid secretion (oral ED50) | Rat | 0.9 mg/kg | ||
| Pentagastrin-stimulated acid secretion (oral ED50) | Guinea Pig | 5.1 mg/kg |
Table 2: Comparative Functional Antagonism of CCK2R Antagonists. pKB is the negative logarithm of the antagonist's dissociation constant. IC50 is the half-maximal inhibitory concentration. ED50 is the half-maximal effective dose.
Experimental Protocols
Detailed methodologies for key experiments in gastrin signaling research are provided below.
Radioligand Binding Assay for CCK2R
This protocol is used to determine the binding affinity of a compound for the CCK2R.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing CCK2R. The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[5]
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [125I]gastrin) and varying concentrations of the unlabeled competitor compound (e.g., this compound).[5]
-
Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The reaction is terminated by rapid filtration through a filter mat, which traps the membranes bound to the radioligand. The filters are then washed to remove unbound radioligand.[5]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Measurement of Gastrin-Stimulated Gastric Acid Secretion in Rats
This in vivo assay measures the ability of a compound to inhibit gastrin-induced gastric acid secretion.
-
Animal Preparation: Rats are anesthetized and a catheter is inserted into the stomach (gastric fistula) for the collection of gastric juice.[6][7]
-
Basal Acid Secretion: Basal gastric acid secretion is collected for a defined period.
-
Stimulation: A gastrin analog, such as pentagastrin, is administered to stimulate gastric acid secretion.[6][7]
-
Antagonist Administration: The test compound (e.g., this compound) is administered, typically orally or intravenously, prior to or concurrently with pentagastrin.
-
Sample Collection and Analysis: Gastric juice samples are collected at regular intervals and the volume and acid concentration (determined by titration with NaOH) are measured.
-
Data Analysis: The total acid output is calculated and the inhibitory effect of the compound is determined by comparing the acid secretion in treated animals to that in control animals.
Gastrin-Induced Cell Proliferation Assay
This in vitro assay assesses the effect of a compound on gastrin-mediated cell growth.
-
Cell Culture: A cell line expressing CCK2R (e.g., AGS-GR cells) is cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a specific density.
-
Treatment: After allowing the cells to attach, the medium is replaced with a serum-free medium containing gastrin at a concentration known to induce proliferation. The test compound (e.g., this compound) is added at various concentrations. Control wells receive either no treatment, gastrin alone, or the compound alone.
-
Incubation: The plates are incubated for a period of time (e.g., 24-72 hours) to allow for cell proliferation.
-
Quantification of Proliferation: Cell proliferation can be measured using various methods, such as:
-
MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.[8]
-
BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.[9]
-
Direct Cell Counting: Cells can be detached and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are expressed as a percentage of the proliferation observed with gastrin alone, and the IC50 for the inhibition of proliferation is calculated.
Visualizing Gastrin Signaling and Experimental Workflow
Gastrin Signaling Pathway
The following diagram illustrates the key components of the gastrin signaling pathway initiated by the activation of the CCK2 receptor.
Caption: Gastrin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating CCK2R Antagonists
The following diagram outlines a typical experimental workflow for comparing the efficacy of CCK2R antagonists.
Caption: Experimental workflow for comparing CCK2R antagonists.
References
- 1. [PDF] this compound [(R)4-Bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: A Novel, Potent, and Selective Cholecystokinin 2 Receptor Antagonist with Good Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 2. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat [pubmed.ncbi.nlm.nih.gov]
- 8. jcancer.org [jcancer.org]
- 9. Gastrokine 1 inhibits gastrin-induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-26070109: A Comparative Analysis of its Efficacy in Inhibiting Histamine-Stimulated Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-26070109, a novel cholecystokinin (B1591339) 2 (CCK2) receptor antagonist, with established alternatives for the inhibition of histamine-stimulated gastric acid secretion. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Quantitative Comparison of Inhibitory Effects
The following table summarizes the quantitative data on the efficacy of this compound and comparator compounds in inhibiting histamine-stimulated gastric acid secretion in rat models. It is important to note that the data for this compound is derived from a specific study and may not be directly comparable to the general efficacy of other compounds due to variations in experimental conditions.
| Compound | Mechanism of Action | Species | Dosage | Treatment Duration | Inhibition of Histamine-Stimulated Acid Secretion | Reference |
| This compound | CCK2 Receptor Antagonist | Rat | 30 µmol/kg, b.i.d. | 21 days (Chronic) | ~25% reduction | [1] |
| This compound | CCK2 Receptor Antagonist | Rat | 30 µmol/kg | Single dose (Acute) | No significant inhibition | [1] |
| Famotidine (B1672045) | Histamine (B1213489) H2 Receptor Antagonist | Rat | Not specified in directly comparable study | Not specified | High efficacy (general knowledge) | [2][3][4][5][6] |
| Omeprazole (B731) | Proton Pump Inhibitor (H+/K+-ATPase) | Rat | 10-400 µmol/kg | 10 weeks | High efficacy (general knowledge) | [1][7][8][9] |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment of gastric acid secretion. The following methodology is based on the procedures described in the referenced literature for evaluating the effect of compounds on histamine-stimulated acid secretion in rats.[1][10][11][12]
1. Animal Model:
-
Male Sprague-Dawley rats are typically used.
-
Animals are equipped with a chronic gastric fistula to allow for the collection of gastric juices.[1][10]
2. Acclimation and Baseline Measurement:
-
Rats are fasted overnight with free access to water prior to the experiment.
-
On the day of the experiment, the stomach is rinsed with saline through the fistula.
-
Basal acid secretion is measured by collecting gastric juice for a defined period (e.g., 30-60 minutes).
3. Administration of Test Compounds:
-
Test compounds (e.g., this compound, famotidine) or vehicle are administered through the appropriate route (e.g., oral gavage, intravenous injection).
-
A suitable absorption period is allowed before histamine stimulation.
4. Histamine Stimulation:
-
Histamine is administered subcutaneously or via infusion to stimulate gastric acid secretion. A typical dose to elicit a maximal response is used.[11]
5. Collection of Gastric Secretions:
-
Gastric juice samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 1-2 hours following histamine administration.
6. Analysis of Gastric Acid Output:
-
The volume of each gastric juice sample is measured.
-
The acid concentration is determined by titration with a standardized sodium hydroxide (B78521) solution to a pH of 7.0.
-
The total acid output is calculated by multiplying the volume by the acid concentration and is expressed as µmol H+/kg/h.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of gastric acid secretion and points of inhibition.
Caption: Workflow for measuring histamine-stimulated acid secretion.
Discussion
This compound represents a novel approach to inhibiting gastric acid secretion by targeting the CCK2 receptor on enterochromaffin-like (ECL) cells, thereby indirectly reducing histamine release.[1][13] This mechanism differs from traditional H2 receptor antagonists, such as famotidine, which directly block the histamine H2 receptor on parietal cells, and proton pump inhibitors (PPIs), like omeprazole, which inhibit the final step of acid secretion, the H+/K+-ATPase.[7][8][11]
The available data indicates that chronic administration of this compound can modestly reduce histamine-stimulated acid secretion in rats.[1] Interestingly, acute administration did not show a significant effect, suggesting that its inhibitory action may involve longer-term regulatory changes in the gastric mucosa.[1]
In contrast, H2 receptor antagonists and PPIs are known to be highly effective inhibitors of histamine-stimulated acid secretion. While a direct comparative study under identical conditions is lacking, the established clinical and preclinical efficacy of famotidine and omeprazole suggests they would likely demonstrate a more potent and immediate inhibition of histamine-induced acid secretion compared to the reported effect of this compound.
Conclusion
This compound demonstrates a unique mechanism of action for reducing gastric acid secretion. While its inhibitory effect on histamine-stimulated acid secretion appears to be less pronounced and requires chronic administration compared to the acute and potent effects of H2 receptor antagonists and PPIs, its novel pathway warrants further investigation. Future head-to-head comparative studies are necessary to fully elucidate the relative efficacy and potential therapeutic advantages of this compound in the management of acid-related disorders.
References
- 1. Effect of omeprazole on gastric acid secretion by the rat isolated stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of histamine2 receptor in increased expression of rat gastric H(+)-K(+)-ATPase alpha-subunit induced by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Famotidine prevents deep histologic lesions induced by 0.6N HCl in rat gastric mucosa: role of parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Famotidine, a histamine-2-receptor antagonist, inhibits the increase in rat gastric H+/K(+)-ATPase mRNA induced by intravenous infusion of gastrin 17 and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary excretion kinetics of famotidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of gastric acid secretion by omeprazole in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the histamine-1 antagonist astemizole alone or with omeprazole on rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of gastric acid secretion by omeprazole and ranitidine. Effects on plasma gastrin and gastric histamine, histidine decarboxylase activity and ECL cell density in normal and antrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The histamine test meal in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JNJ-26070109 and Other Gastrin Antagonists in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholecystokinin-2 receptor (CCK2R) antagonist JNJ-26070109 with other notable gastrin antagonists, including YF476 (Netazepide), Z-360 (Nastorazepide), and AG-041R, in the context of cancer research. The information presented is supported by experimental data to aid in the evaluation of these compounds for preclinical and clinical research.
Introduction to Gastrin Antagonists in Oncology
The gastrin family of peptides and their receptors, particularly the cholecystokinin-2 receptor (CCK2R), are implicated in the proliferation and progression of various cancers, including those of the pancreas, stomach, and colon.[1][2] Antagonizing the CCK2R is a promising therapeutic strategy to inhibit tumor growth. This guide focuses on a comparative analysis of this compound against other key gastrin antagonists.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other gastrin antagonists from preclinical studies. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Binding Affinity of Gastrin Antagonists for CCK2R
| Compound | Target | Species | Binding Affinity (pKi or Ki) | Citation(s) |
| This compound | CCK2R | Human | pKi: 8.49 | [3] |
| CCK2R | Rat | pKi: 7.99 | [3] | |
| CCK2R | Dog | pKi: 7.70 | [3] | |
| YF476 (Netazepide) | CCK2R | Rat (brain) | Ki: 0.068 nM | [4] |
| CCK2R | Canine (cloned) | Ki: 0.62 nM | [4] | |
| CCK2R | Human (cloned) | Ki: 0.19 nM | [4] | |
| Z-360 (Nastorazepide) | CCK2R | Human | Ki: 0.47 nM | [5] |
Table 2: In Vivo Efficacy of this compound vs. YF476 in a Pancreatic Cancer Mouse Model
| Compound | Dose | Gender | PDAC Incidence Inhibition (%) | p-value | Citation(s) |
| This compound | Low Dose | Male | 88% | < 0.004 | [6] |
| High Dose | Male | 71% | < 0.004 | [6] | |
| Low Dose | Female | 100% | > 0.05 | [6] | |
| High Dose | Female | 24% | > 0.05 | [6] | |
| YF476 (Netazepide) | Low Dose | Male | 74% | < 0.02 | [6] |
| High Dose | Male | 69% | < 0.02 | [6] | |
| Low Dose | Female | 45% | > 0.05 | [6] | |
| High Dose | Female | 33% | > 0.05 | [6] |
Signaling Pathways
The binding of gastrin to the CCK2R activates a network of intracellular signaling pathways that promote cell proliferation, survival, and migration. The following diagram illustrates the key pathways involved.
Caption: CCK2R signaling cascade in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of gastrin antagonists.
In Vivo Pancreatic Cancer Chemoprevention Study (this compound and YF476)
-
Animal Model: p48Cre/+-LSL-KrasG12D/+ genetically engineered mice, which spontaneously develop pancreatic intraepithelial neoplasia (PanIN) that progresses to pancreatic ductal adenocarcinoma (PDAC).[6]
-
Treatment: Mice were administered diets containing either a low or high dose of this compound or YF476.[6]
-
Biomarker Analysis: Pancreatic tumor tissues were analyzed for markers of proliferation (PCNA) and apoptosis (caspase-3) via immunohistochemistry. Next-generation sequencing was also performed to assess changes in gene expression related to CCK2R signaling.[6]
Caption: Workflow for the in vivo pancreatic cancer study.
Cell Proliferation Assay (General Protocol)
While a specific protocol for this compound in cancer cell lines was not available in the searched literature, a general cell proliferation assay protocol is provided below.
-
Cell Seeding: Cancer cell lines expressing CCK2R are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the gastrin antagonist (e.g., this compound, YF476, Z-360) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or CCK-8, which measures mitochondrial activity as an indicator of cell number.
-
Data Analysis: The absorbance is read using a microplate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50) for each compound.
Concluding Remarks
This compound is a potent and selective CCK2R antagonist with demonstrated in vivo efficacy in a preclinical model of pancreatic cancer, where it showed a strong inhibitory effect on tumor development, comparable to YF476.[6] Z-360 has also shown promise in pancreatic cancer models, with a known Ki value and a mechanism involving the inhibition of the Akt signaling pathway.[5] AG-041R has demonstrated anti-neoplastic potential in carcinoid tumors.[7][8]
The choice of a gastrin antagonist for a particular research application will depend on the specific cancer type, the desired experimental model (in vitro vs. in vivo), and the specific signaling pathways of interest. Further head-to-head comparative studies, particularly those reporting IC50 values in a standardized panel of cancer cell lines, would be highly valuable to the research community.
References
- 1. Portico [access.portico.org]
- 2. In Vivo Serial Selection of Human Pancreatic Cancer in Orthotopic Mouse Models Produces High Metastatic Variants Irrespective of Kras Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Novel Z-360-Based Macromolecules for the Active Targeting of CCK2-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CCK2R for pancreatic cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of endogenous gastrin in the development of enterochromaffin-like cell carcinoid tumors in Mastomys natalensis: a study with the specific gastrin receptor antagonist AG-041R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of endogenous gastrin in the development of enterochromaffin-like cell carcinoid tumors in Mastomys natalensis: a study with the specific gastrin receptor antagonist AG-041R - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for JNJ-26070109: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for JNJ-26070109, a selective cholecystokinin (B1591339) 2 (CCK2) receptor antagonist used in research. Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is designated for research use only.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available, the following procedures are based on established best practices for the disposal of non-hazardous and research-grade chemical waste. All laboratory personnel must also consult and adhere to their institution's specific waste management policies and local regulations.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding and safe handling of the compound.
| Property | Value | Source |
| Chemical Name | (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide | [2][3] |
| CAS Number | 844645-08-5 | [1][4] |
| Molecular Formula | C25H18BrF2N5O3S | MedChemExpress |
| Molecular Weight | 548.41 g/mol | MedChemExpress |
| Solubility | Soluble in DMSO (≥ 5 mg/mL) | [1][4] |
| Storage (Solid) | Store at -20°C | MedChemExpress |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on its physical state (solid or in solution) and the nature of any accompanying solvents or materials. The following steps provide a general framework for safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Identification and Segregation:
-
Solid (Neat) Compound: Unused or expired solid this compound should be treated as chemical waste.
-
Solutions: Solutions of this compound, typically in solvents like DMSO, must be disposed of as liquid chemical waste. Do not mix with aqueous waste unless specifically permitted by your institution's guidelines.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, should be collected and disposed of as solid chemical waste.
3. Waste Collection and Labeling:
-
Solid Waste: Place solid this compound and contaminated materials into a designated, sealable, and clearly labeled solid chemical waste container.
-
Liquid Waste: Collect solutions of this compound in a compatible, leak-proof liquid waste container. The container must be appropriate for the solvent used (e.g., a designated container for halogenated or non-halogenated organic solvents).
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the solvent(s) if applicable, concentration, and the appropriate hazard warnings.
4. Storage of Waste: Store all waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
5. Final Disposal: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: a novel, potent, and selective cholecystokinin 2 receptor antagonist with good oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, this compound, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. acs.org [acs.org]
Essential Safety and Logistical Information for Handling JNJ-26070109
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of JNJ-26070109, a potent, orally bioactive cholecystokinin (B1591339) 2 (CCK2) receptor antagonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this information is based on guidelines for handling potent research compounds and data from a representative SDS for a similar small molecule. A thorough risk assessment should be conducted for all planned experimental procedures.
Personal Protective Equipment (PPE)
A risk-based approach is essential for selecting the appropriate level of PPE. The following table summarizes recommended PPE for laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95/FFP3 respirator within a certified chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of the potent compound in powder form. Full respiratory protection and double gloving are critical to prevent exposure.[1] |
| Solution Preparation | - Certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[1] |
| General Laboratory Handling | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to prevent contamination of personal clothing and protect against incidental contact.[2] |
Operational Plans
Engineering Controls
-
Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[3][4]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the work area.[3]
First Aid Measures
In the event of exposure, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and compatible container.- Dispose of through a certified hazardous waste vendor. | To prevent the release of the potent compound into the environment. Do not dispose of down the drain or in regular trash.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure from contaminated sharps and other labware.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To ensure all potentially contaminated disposable items are handled as hazardous waste.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | To prevent uncontrolled chemical reactions and ensure proper disposal of liquid waste containing the compound.[1] |
Experimental Workflow
The following diagram outlines the key steps for safely handling this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
